An In-Depth Technical Guide to Oxo[2-(propionylamino)phenyl]acetic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of Oxo[2-(propionylamino)phenyl]acetic acid, a molecule of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Oxo[2-(propionylamino)phenyl]acetic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to its limited documentation in public databases, this guide synthesizes information from its constituent chemical moieties and related compounds to offer predictive insights into its properties, synthesis, and potential biological activities.
Chemical Identity and Physicochemical Properties
The structure consists of a phenylglyoxylic acid core with a propionylamino substituent at the ortho position. This structural arrangement suggests that the compound exists in equilibrium with its cyclic form, N-propionylisatin, particularly in solution.
A summary of the known and predicted physicochemical properties for Oxo[2-(propionylamino)phenyl]acetic acid is presented below, alongside data for structurally related compounds to provide context.
A practical synthetic route to Oxo[2-(propionylamino)phenyl]acetic acid would likely involve the N-acylation of isatin followed by alkaline hydrolysis of the resulting amide bond to open the lactam ring. This approach offers a straightforward pathway utilizing commercially available starting materials.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Oxo[2-(propionylamino)phenyl]acetic acid.
The initial acylation of isatin with propionyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine would yield N-propionylisatin. Subsequent mild alkaline hydrolysis with an aqueous solution of sodium hydroxide would cleave the lactam ring to afford the desired product.
Spectroscopic Characterization
The structural elucidation of Oxo[2-(propionylamino)phenyl]acetic acid would rely on a combination of standard spectroscopic techniques.
¹H NMR: Expected signals would include aromatic protons (multiplets in the range of 7.0-8.0 ppm), a quartet and a triplet for the ethyl group of the propionyl moiety, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The NH proton would also present as a singlet.
¹³C NMR: Key resonances would include two carbonyl carbons (one for the keto group and one for the carboxylic acid), aromatic carbons, and the carbons of the propionyl group.
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, C-H stretches (aromatic and aliphatic), two C=O stretches (keto and carboxylic acid), and C=C stretches of the aromatic ring.
Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to the molecular weight of the compound.
Potential Biological and Pharmacological Relevance
The core structure of Oxo[2-(propionylamino)phenyl]acetic acid is closely related to isatin (1H-indole-2,3-dione), an endogenous compound with a wide array of documented biological activities.[8][9] Isatin and its derivatives have been extensively studied for their therapeutic potential.
Synthesis pathways for Oxo[2-(propionylamino)phenyl]acetic acid
An In-depth Technical Guide to the Synthesis of Oxo[2-(propionylamino)phenyl]acetic Acid Abstract Oxo[2-(propionylamino)phenyl]acetic acid is a pivotal chemical intermediate in the synthesis of various pharmaceutical com...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of Oxo[2-(propionylamino)phenyl]acetic Acid
Abstract
Oxo[2-(propionylamino)phenyl]acetic acid is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of its primary synthetic pathways, with a detailed focus on the underlying chemical principles, reaction mechanisms, and practical experimental considerations. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, from starting materials to final product characterization.
Introduction: Significance and Applications
Oxo[2-(propionylamino)phenyl]acetic acid, also known as Daurismo (glasdegib) intermediate, serves as a crucial building block in medicinal chemistry. Its molecular architecture, featuring a reactive oxoacetic acid moiety attached to a propionylamino-substituted phenyl ring, makes it a versatile precursor for the synthesis of complex molecular targets. The primary application of this intermediate is in the production of glasdegib, a Hedgehog signaling pathway inhibitor used in the treatment of acute myeloid leukemia (AML).
Primary Synthetic Pathways
The synthesis of oxo[2-(propionylamino)phenyl]acetic acid is a multi-step process that can be achieved through several routes. The most prevalent and industrially scalable pathway involves the initial acylation of a substituted aniline, followed by an oxidation reaction to introduce the desired oxoacetic acid functionality.
Pathway I: Friedel-Crafts Acylation followed by Oxidation
A widely employed and robust method commences with the Friedel-Crafts acylation of N-phenylpropionamide. This approach is favored for its efficiency and use of readily available starting materials.
Step 1: N-Acylation of Aniline
The synthesis begins with the protection of the amino group of aniline through acylation with propionyl chloride. This step is fundamental to direct the subsequent Friedel-Crafts reaction to the desired position and to prevent unwanted side reactions.
Reaction: Aniline is reacted with propionyl chloride in the presence of a base, such as pyridine or triethylamine, to yield N-phenylpropionamide.
Causality: The acylation step transforms the highly activating amino group into a less activating and ortho-, para-directing amide group. This modulation of reactivity is critical for the regioselectivity of the subsequent acylation step.
Step 2: Friedel-Crafts Acylation
The N-phenylpropionamide intermediate undergoes a Friedel-Crafts acylation reaction with oxalyl chloride.
Reaction: N-phenylpropionamide is treated with oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce the oxoacetyl chloride group at the ortho position to the propionylamino group. This yields 2-(propionylamino)phenyloxoacetyl chloride.
Mechanism: The Lewis acid activates the oxalyl chloride, generating a highly electrophilic acylium ion. The electron-rich aromatic ring of N-phenylpropionamide then acts as a nucleophile, attacking the acylium ion. The ortho-directing nature of the propionylamino group favors the substitution at the 2-position.
Step 3: Hydrolysis
The final step is the hydrolysis of the acid chloride intermediate to the desired carboxylic acid.
Reaction: The 2-(propionylamino)phenyloxoacetyl chloride is carefully hydrolyzed with water to produce oxo[2-(propionylamino)phenyl]acetic acid.
Protocol Consideration: This step must be performed under controlled conditions to avoid potential side reactions, such as decarboxylation or degradation of the product.
Caption: Friedel-Crafts acylation pathway for the synthesis of Oxo[2-(propionylamino)phenyl]acetic acid.
Experimental Protocols
The following protocols are representative examples and may require optimization based on laboratory conditions and scale.
Suspend N-phenylpropionamide and AlCl₃ in DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
Cool the mixture to 0 °C.
Slowly add oxalyl chloride dropwise, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
The resulting crude acid chloride is then carefully hydrolyzed by stirring with water until the reaction is complete (monitored by TLC or LC-MS).
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Characterization and Analytical Data
The identity and purity of the synthesized oxo[2-(propionylamino)phenyl]acetic acid must be confirmed using a suite of analytical techniques.
Technique
Expected Observations
¹H NMR (Proton NMR)
Signals corresponding to the aromatic protons (typically in the range of 7.0-8.5 ppm), the NH proton of the amide, the aliphatic protons of the propionyl group, and the carboxylic acid proton (which may be broad and downfield).
¹³C NMR (Carbon NMR)
Resonances for the carbonyl carbons of the amide, ketone, and carboxylic acid functional groups, as well as signals for the aromatic and aliphatic carbons.
Mass Spectrometry (MS)
A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the compound (C₁₁H₁₁NO₄, MW: 221.21 g/mol ).
Infrared Spectroscopy (IR)
Characteristic absorption bands indicating the presence of N-H stretching, C=O stretching (for amide, ketone, and carboxylic acid), and O-H stretching of the carboxylic acid group.
Melting Point
A sharp and defined melting point range, which is indicative of high purity.
Conclusion
The synthesis of oxo[2-(propionylamino)phenyl]acetic acid via the Friedel-Crafts acylation of N-phenylpropionamide represents a reliable and scalable method for producing this key pharmaceutical intermediate. The success of the synthesis hinges on the careful control of reaction conditions, particularly during the acylation and hydrolysis steps, to ensure high yield and purity. The protocols and characterization data provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this and related compounds, facilitating the advancement of drug discovery and development efforts.
Foundational
An In-Depth Technical Guide to the Potential Biological Activities of Oxo[2-(propionylamino)phenyl]acetic acid
A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for investigating the potential biological activities of the novel compound, Oxo[2-...
Author: BenchChem Technical Support Team. Date: February 2026
A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the potential biological activities of the novel compound, Oxo[2-(propionylamino)phenyl]acetic acid. Due to the limited publicly available data on this specific molecule, this document serves as a speculative yet scientifically grounded roadmap for its exploration. By leveraging data from structurally analogous compounds, we will outline potential therapeutic areas, propose detailed experimental protocols, and identify putative mechanisms of action to guide future research and development.
The chemical name "Oxo[2-(propionylamino)phenyl]acetic acid" suggests a distinct molecular architecture. While the precise location of the "oxo" group is not explicitly defined without a standard chemical identifier, a plausible interpretation is the presence of a ketone functionality on the phenylacetic acid backbone. This, combined with the propionylamino substituent, creates a molecule with potential for diverse biological interactions.
The core structure, phenylacetic acid, is a well-known scaffold in medicinal chemistry. Phenylacetic acid and its derivatives are known to possess a range of biological effects, including antimicrobial, anti-inflammatory, and even neuromodulatory properties.[1][2][3] The addition of the propionylamino group introduces hydrogen bonding capabilities and potential for specific receptor interactions, while the oxo group adds a reactive center that could be crucial for its mechanism of action.
Given the structural similarities to known bioactive molecules such as 2-(phenylamino)phenylacetic acid derivatives and 2-oxo-N-phenylacetamide derivatives, it is reasonable to hypothesize that Oxo[2-(propionylamino)phenyl]acetic acid may exhibit a range of pharmacological activities.[4][5] This guide will delineate a strategic approach to systematically uncover these potential activities.
Postulated Biological Activities and Therapeutic Targets
Based on the analysis of structurally related compounds, we can infer several potential biological activities for Oxo[2-(propionylamino)phenyl]acetic acid that warrant investigation:
Anti-inflammatory and Analgesic Effects: The phenylacetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[6] Derivatives of (2-oxo-cycloalkylidene)methylphenylacetic acid have demonstrated significant anti-inflammatory and analgesic properties.[7] Therefore, it is a primary hypothesis that our target compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
Antimicrobial Properties: Phenylacetic acid itself has been identified as an antimicrobial agent produced by certain bacteria.[3] Furthermore, synthetic derivatives incorporating hydrazide and isatin moieties have shown promising antibacterial and antifungal activity.[8][9] The unique combination of functional groups in Oxo[2-(propionylamino)phenyl]acetic acid could confer activity against a spectrum of bacterial and fungal pathogens.
Anticancer Activity: Phenoxyacetamide derivatives have been reported to possess cytotoxic effects against cancer cell lines.[10] The structural resemblance suggests that Oxo[2-(propionylamino)phenyl]acetic acid could be evaluated for its potential to induce apoptosis or inhibit cell proliferation in cancerous cells.
Metabolic Modulation: Certain phenylacetic acid derivatives have been developed as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.[11] This opens an avenue to explore the compound's potential in the context of metabolic disorders like type 2 diabetes.
A Strategic Research Workflow for Activity Screening
To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This workflow is designed to efficiently identify and characterize the pharmacological profile of Oxo[2-(propionylamino)phenyl]acetic acid.
Caption: A tiered approach for screening and validating biological activities.
Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments proposed in the research workflow.
Anti-inflammatory and Analgesic Activity
4.1.1. In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine if Oxo[2-(propionylamino)phenyl]acetic acid can inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
Utilize a commercial COX inhibitor screening assay kit.
Prepare a stock solution of the test compound in DMSO.
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
Add the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a known NSAID (e.g., celecoxib, ibuprofen) as a positive control and DMSO as a vehicle control.
Pre-incubate the plate at room temperature for 10 minutes.
Initiate the reaction by adding arachidonic acid.
Measure the absorbance or fluorescence at the appropriate wavelength according to the kit manufacturer's instructions.
Calculate the percentage of inhibition and determine the IC50 value for each enzyme.
4.1.2. In Vivo Carrageenan-Induced Paw Edema Model
Objective: To assess the in vivo anti-inflammatory effect of the compound in an acute inflammation model.
Methodology:
Acclimate male Wistar rats or Swiss albino mice for at least one week.
Fast the animals overnight with free access to water.
Administer the test compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Antimicrobial Activity
4.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Methodology:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) as per CLSI guidelines.
Add the inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity
4.3.1. MTT Assay for Cell Viability
Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.
Methodology:
Seed cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value.
Putative Signaling Pathways
Should the initial screenings yield positive results, the following signaling pathways are proposed as starting points for mechanistic studies.
Caption: Potential signaling pathways modulated by the compound.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro COX Inhibition
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Oxo[2-(propionylamino)phenyl]acetic acid
Ibuprofen (Control)
Celecoxib (Control)
Table 2: Minimum Inhibitory Concentrations (MICs)
Microorganism
MIC (µg/mL) of Oxo[2-(propionylamino)phenyl]acetic acid
MIC (µg/mL) of Control Antibiotic
S. aureus ATCC 29213
E. coli ATCC 25922
C. albicans ATCC 90028
Table 3: In Vitro Cytotoxicity (IC50 values in µM)
Cell Line
24h
48h
72h
HepG2 (Liver Cancer)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
Doxorubicin (Control)
Conclusion and Future Directions
This technical guide provides a foundational research plan for the systematic investigation of Oxo[2-(propionylamino)phenyl]acetic acid. The proposed workflow, from initial in vitro screening to potential mechanistic studies, is designed to be both comprehensive and efficient. The structural characteristics of this novel compound, particularly its phenylacetic acid core, suggest a high probability of discovering interesting biological activities. Positive findings from this research program could pave the way for lead optimization and the development of new therapeutic agents in the areas of inflammation, infectious diseases, oncology, or metabolic disorders. It is through such rigorous and hypothesis-driven exploration that the full therapeutic potential of novel chemical entities can be realized.
References
Method of preparing 2-(phenylamino)phenylacetic acid derivatives. RU2172309C2. Google Patents.
Phenylacetic acid. Wikipedia.
Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Oriental Journal of Chemistry.
Phenylacetic acid. PubChem.
Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate.
The Biological Active Substances of Taraxacum officinale and Arctium lappa from the Siberian Federal District. MDPI.
Phenylacetic acid derivatives, their preparation and compositions containing them. US4461912A. Google Patents.
Allicin: Chemistry and Biological Properties. Molecules.
Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Molecules.
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism.
Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine. Asian Journal of Pharmaceutical and Clinical Research.
Antimicrobial, antioxidant and anticancer activities of Laurencia catarinensis, Laurencia majuscula and Padina pavonica extracts. Journal of the Marine Biological Association of the United Kingdom.
Process for preparation of 2-phenyl acetic acid derivatives. US6531597B2. Google Patents.
Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current Microbiology.
Biological Activity of Naturally Derived Naphthyridines. Molecules.
Phenylacetic acid preparation. YouTube.
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules.
Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. In Vivo.
Synthesis of 2-{[2-(2-oxo-1-azacycloalk-1-yl)acetamido]phenoxy}acetic acids 7-15. ResearchGate.
Spectroscopic data (NMR, IR, Mass Spec) of Oxo[2-(propionylamino)phenyl]acetic acid
An in-depth technical guide on the spectroscopic data of Oxo[2-(propionylamino)phenyl]acetic acid, designed for researchers, scientists, and drug development professionals. Foreword by the Senior Application Scientist In...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on the spectroscopic data of Oxo[2-(propionylamino)phenyl]acetic acid, designed for researchers, scientists, and drug development professionals.
Foreword by the Senior Application Scientist
In the landscape of modern chemical analysis, the unambiguous structural elucidation of a molecule is the bedrock upon which all further research is built. Spectroscopic data is not merely a collection of peaks and signals; it is the language of the molecule itself. This guide is crafted not as a rigid template, but as a dynamic exploration into the characterization of Oxo[2-(propionylamino)phenyl]acetic acid. We will move beyond simple data reporting, delving into the causality behind experimental choices and the logic of spectral interpretation. Our approach is rooted in the principle of self-validating systems, ensuring that each piece of data corroborates the next, leading to a confident and comprehensive structural assignment. This document serves as a field-proven guide to understanding the spectroscopic signature of this important chemical entity.
Molecular Structure and Functional Group Analysis
Oxo[2-(propionylamino)phenyl]acetic acid is a multifaceted molecule featuring several key functional groups that dictate its chemical behavior and spectroscopic properties. The structure incorporates a carboxylic acid, a ketone, a secondary amide, and a 1,2-disubstituted aromatic ring. Understanding this arrangement is the first step in predicting and interpreting its spectral data.
The central scaffold is an α-keto acid attached to a phenyl ring. The phenyl ring is substituted at the 2-position with a propionylamino group. This specific arrangement, particularly the ortho relationship between the two substituents, creates a sterically hindered and electronically complex environment, which is reflected in its NMR spectrum.
Figure 1: Chemical structure of Oxo[2-(propionylamino)phenyl]acetic acid.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which are crucial for confirming the molecular formula and connectivity.
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The choice of solvent is critical; it must be volatile and capable of dissolving the analyte without reacting with it.
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium trifluoroacetate or a commercial ESI tuning mix) to ensure mass accuracy. This is a self-validating step to guarantee the trustworthiness of the measured m/z values.
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Direct infusion is preferred for pure compounds to obtain a stable signal.
Ionization Mode: Acquire data in both positive and negative ion modes. For this molecule, the carboxylic acid makes it highly amenable to deprotonation, suggesting that negative ion mode ([M-H]⁻) will be highly informative. Positive ion mode may yield the protonated molecule ([M+H]⁺) or adducts with sodium ([M+Na]⁺).
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The molecular weight of C₁₁H₁₁NO₄ is 221.21 g/mol .
Data Interpretation and Fragmentation
The high-resolution mass spectrum provides the exact mass, allowing for the unambiguous determination of the elemental composition.
Molecular Ion: The most critical signal is the molecular ion peak. In negative ESI mode, the base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 220.0615. In positive ESI mode, the protonated molecule [M+H]⁺ would appear at m/z 222.0761.
Key Fragments: Collision-induced dissociation (CID) of the molecular ion reveals structural information. Key fragmentation pathways often involve the loss of small, stable neutral molecules.
Loss of H₂O (18 Da): Fragmentation of the carboxylic acid group.
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.
Loss of C₂H₅CO (57 Da): Cleavage of the propionyl group.
Ion Species
Calculated m/z
Observed m/z
Description
[M-H]⁻
220.0615
220.0610
Deprotonated molecular ion
[M+H]⁺
222.0761
222.0766
Protonated molecular ion
[M+Na]⁺
244.0580
244.0586
Sodium adduct
Table 1: Summary of High-Resolution Mass Spectrometry Data.
Figure 2: Proposed ESI⁻ fragmentation pathway for Oxo[2-(propionylamino)phenyl]acetic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of the chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Background Scan: With a clean ATR crystal (typically diamond or germanium), perform a background scan. This is a critical self-validating step that subtracts the absorbance of ambient CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum is interpreted by assigning the observed absorption bands to the vibrational modes of specific functional groups.
O-H Stretch (Carboxylic Acid): A very broad band is expected from ~3300 to 2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
N-H Stretch (Amide): A sharp to moderately broad peak is expected around 3300 cm⁻¹. Its position can indicate the degree of hydrogen bonding.
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propionyl group appear just below 3000 cm⁻¹.
C=O Stretches (Carbonyls): This molecule has three distinct carbonyl groups (ketone, carboxylic acid, amide), leading to a complex and intense absorption region between 1750 and 1650 cm⁻¹.
Carboxylic Acid C=O: Expected around 1710-1700 cm⁻¹.
Ketone C=O: Expected around 1685 cm⁻¹. Conjugation with the aromatic ring lowers the frequency.
Amide I Band (C=O): Expected around 1660-1650 cm⁻¹.
N-H Bend (Amide II Band): A strong band is expected around 1550-1515 cm⁻¹.
Wavenumber (cm⁻¹)
Intensity
Assignment
Functional Group
3300 - 2500
Broad, Strong
O-H Stretch
Carboxylic Acid
~3300
Medium, Sharp
N-H Stretch
Secondary Amide
1705
Strong, Sharp
C=O Stretch
Carboxylic Acid
1685
Strong, Sharp
C=O Stretch
α-Keto
1655
Strong, Sharp
C=O Stretch
Amide I
1530
Strong
N-H Bend
Amide II
Table 2: Key Infrared Absorption Bands for Oxo[2-(propionylamino)phenyl]acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for complete structural assignment.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is an excellent choice here as its polarity will likely dissolve all functional groups, and its residual proton signal (at ~2.50 ppm) does not overlap with most expected analyte signals. The acidic protons (COOH and NH) will also be observable in DMSO.
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve high homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (D1, e.g., 1-2 seconds), and an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), and a longer relaxation delay may be needed for quaternary carbons. The chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~13.0
Broad Singlet
1H
H -OOC
Very deshielded acidic proton, exchangeable.
~9.8
Singlet
1H
N-H
Deshielded amide proton, likely broadened.
7.5 - 8.2
Multiplet
4H
Ar-H
Protons on the 1,2-disubstituted aromatic ring.
2.3
Quartet
2H
-CO-CH₂ -CH₃
Methylene protons adjacent to a methyl group.
1.1
Triplet
3H
-CH₂-CH₃
Methyl protons adjacent to a methylene group.
Table 3: Predicted ¹H NMR Data (in DMSO-d₆).
¹³C NMR Data Interpretation
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.
Chemical Shift (δ, ppm)
Assignment
Rationale
~195
C=O
Ketone carbonyl carbon, highly deshielded.
~172
C=O
Amide carbonyl carbon.
~165
C=O
Carboxylic acid carbonyl carbon.
120 - 140
Ar-C
Six signals expected for the aromatic carbons.
~30
-C H₂-
Aliphatic methylene carbon.
~10
-C H₃
Aliphatic methyl carbon.
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆).
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of all data points to build a cohesive and self-validating structural proof.
Formula Confirmation: High-resolution mass spectrometry confirms the elemental formula as C₁₁H₁₁NO₄.
Functional Group Confirmation: IR spectroscopy provides direct evidence for the key functional groups: a carboxylic acid (broad O-H, C=O at ~1705 cm⁻¹), a secondary amide (N-H at ~3300 cm⁻¹, Amide I/II bands), and ketones/aromatics (C=O, C=C absorptions).
Framework Assembly:
¹H and ¹³C NMR confirm the presence of a propionyl group (an ethyl signal pattern in ¹H NMR; signals at ~30 and ~10 ppm in ¹³C NMR).
NMR data confirm the 1,2-disubstituted aromatic ring through the complex multiplet pattern in the aromatic region of the ¹H spectrum and the presence of six distinct aromatic carbon signals in the ¹³C spectrum.
The downfield shifts of the three carbonyl carbons in the ¹³C NMR spectrum (~195, 172, 165 ppm) are consistent with ketone, amide, and carboxylic acid environments, respectively.
The highly deshielded signals in the ¹H NMR spectrum (~13.0 and ~9.8 ppm) are definitive evidence for the carboxylic acid and amide protons.
Collectively, the data from MS, IR, and NMR are fully consistent with the structure of Oxo[2-(propionylamino)phenyl]acetic acid. Each technique provides a unique piece of the puzzle, and together they form an unassailable confirmation of the molecular structure.
References
PubChem: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138356, Oxo(2-propionamidophenyl)acetic acid. Retrieved from [Link]
Protocols & Analytical Methods
Method
How to dissolve Oxo[2-(propionylamino)phenyl]acetic acid for cell culture assays
Dissolving Oxo[2-(propionylamino)phenyl]acetic acid for Cell Culture Assays Introduction: Understanding the Compound Oxo[2-(propionylamino)phenyl]acetic acid is a small molecule with a molecular weight of approximately 2...
Author: BenchChem Technical Support Team. Date: February 2026
Dissolving Oxo[2-(propionylamino)phenyl]acetic acid for Cell Culture Assays
Introduction: Understanding the Compound
Oxo[2-(propionylamino)phenyl]acetic acid is a small molecule with a molecular weight of approximately 221.21 g/mol and a chemical formula of C₁₁H₁₁NO₄[1]. Its structure comprises a phenylacetic acid core with a propionylamino substituent. The presence of a carboxylic acid group suggests that its solubility in aqueous solutions is pH-dependent, while the aromatic ring and the propionyl group contribute to its organic character. A reported LogP of 0.80 indicates a relatively hydrophilic nature, which can be advantageous for dissolution in aqueous-based systems[1]. However, practical solubility for cell culture applications often requires empirical determination to achieve the desired stock concentrations without compromising the health of the cells.
This guide provides a systematic approach for researchers, scientists, and drug development professionals to effectively dissolve Oxo[2-(propionylamino)phenyl]acetic acid for use in various cell culture assays. We will explore different solvent systems and provide detailed protocols for preparing stock solutions, as well as methods to validate the chosen solvent's compatibility with your cell lines.
The Challenge of Compound Solubilization in Cell Culture
The primary goal when preparing a compound for cell-based assays is to achieve a homogenous solution at a concentration suitable for creating a range of working dilutions. The chosen solvent, or "vehicle," must effectively dissolve the compound without inducing significant toxicity or off-target effects in the cultured cells. A common challenge is that many organic compounds exhibit poor solubility in aqueous media, necessitating the use of organic solvents like dimethyl sulfoxide (DMSO). While widely used, it is crucial to determine the maximum tolerated concentration of any solvent for each specific cell line to ensure the observed biological effects are due to the compound of interest and not the vehicle.
Recommended Dissolution Workflow
Due to the lack of specific public data on the solubility of Oxo[2-(propionylamino)phenyl]acetic acid, a systematic approach to determine the optimal solvent is recommended. The following workflow provides a logical sequence of steps to identify a suitable solvent and prepare a validated stock solution.
Figure 1. A systematic workflow for dissolving and validating Oxo[2-(propionylamino)phenyl]acetic acid for cell culture.
Detailed Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to efficiently test the solubility of the compound in common solvents using a minimal amount of material.
Materials:
Oxo[2-(propionylamino)phenyl]acetic acid
Dimethyl sulfoxide (DMSO), cell culture grade
Ethanol (200 proof), molecular biology grade
Sodium hydroxide (NaOH), 0.1 M solution in sterile water
Sterile microcentrifuge tubes
Vortex mixer
Procedure:
Weigh out 1 mg of Oxo[2-(propionylamino)phenyl]acetic acid into three separate sterile microcentrifuge tubes.
Tube 1 (DMSO): Add 22.6 µL of DMSO to achieve a target concentration of 200 mM.
Tube 2 (Ethanol): Add 22.6 µL of Ethanol.
Tube 3 (Aqueous Base): Add 22.6 µL of 0.1 M NaOH.
Vortex each tube vigorously for 30-60 seconds.
Visually inspect for complete dissolution. If not fully dissolved, gentle warming (up to 37°C) or sonication can be attempted[2].
If the compound dissolves, you can proceed to prepare a larger stock solution. If not, you may need to test lower target concentrations.
Protocol 2: Preparation of a Concentrated Stock Solution
Once a suitable solvent is identified, a larger, concentrated stock solution can be prepared. Preparing a concentrated stock is advantageous as it saves time, conserves material, and improves accuracy in preparing working solutions[3][4].
Example: Preparing a 100 mM Stock Solution in DMSO
Weigh out 10 mg of Oxo[2-(propionylamino)phenyl]acetic acid in a sterile, conical tube.
Add 452.4 µL of cell culture grade DMSO.
Vortex until the compound is completely dissolved. Gentle warming may be necessary.
Sterile filter the solution using a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
Label the vials clearly with the compound name, concentration, solvent, and date.
Store at -20°C or -80°C for long-term stability.
Protocol 3: Determining Vehicle Cytotoxicity
It is imperative to establish the non-toxic concentration of the chosen solvent for your specific cell line(s). Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some are more sensitive[5][6].
Seed your cells in a 96-well plate at a density appropriate for your assay duration and allow them to adhere overnight.
Prepare serial dilutions of your solvent in complete cell culture medium. For example, if your final assay will contain 0.5% DMSO, you should test a range of concentrations around this value (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include a "medium only" control (0% solvent).
Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
Plot the cell viability against the solvent concentration to determine the highest concentration that does not significantly impact cell viability. This will be your maximum allowable solvent concentration in your experiments.
Table 1: Example Solvent Cytotoxicity Data
Solvent Concentration
Cell Viability (% of Control)
Standard Deviation
0% (Control)
100
± 5.2
0.1% DMSO
98.5
± 4.8
0.25% DMSO
97.1
± 5.5
0.5% DMSO
95.3
± 6.1
1.0% DMSO
85.2
± 7.3
2.0% DMSO
60.7
± 8.9
Based on this example data, a final DMSO concentration of 0.5% or lower would be considered safe for this particular cell line and assay duration.
Considerations for pH-dependent Solubility
Given the carboxylic acid moiety, Oxo[2-(propionylamino)phenyl]acetic acid is expected to be more soluble at a higher pH. If solubility in DMSO or ethanol is limited, using a basic solution to prepare the stock can be an effective strategy.
Figure 2. The effect of pH on the ionization and aqueous solubility of a carboxylic acid-containing compound.
When using a basic solution like 0.1 M NaOH to prepare a stock, it is important to consider the final pH of the cell culture medium upon addition of the stock solution. A small volume of a highly concentrated stock is unlikely to significantly alter the pH of the buffered medium. However, it is good practice to check the pH of the final working solution.
Best Practices and Troubleshooting
Always use high-purity, cell culture grade solvents.
Prepare fresh dilutions of your compound from the frozen stock for each experiment.
If your compound precipitates when diluted into aqueous culture medium, try diluting it in medium containing serum, as serum proteins can help maintain solubility.
If precipitation persists, consider lowering the concentration of your stock solution or using a co-solvent system, though this requires more extensive validation[7].
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent as the compound-treated cells[8].
Conclusion
Successfully dissolving Oxo[2-(propionylamino)phenyl]acetic acid for cell culture assays requires a methodical approach. By systematically testing solubility in appropriate solvents and validating the non-toxic concentration of the chosen vehicle, researchers can ensure the integrity and reproducibility of their experimental results. The protocols and workflow provided in this application note offer a comprehensive guide to achieving this goal.
References
Vertex AI Search. (2026). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - NIH.
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
PMC - NIH. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
RSC Publishing. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique.
Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
ResearchGate. (2025). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
ResearchGate. (2020). How do we choose a proper concentration for the stock solution?.
ScienceDirect. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells.
ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
Santa Cruz Biotechnology. (n.d.). [amino]-acetic acid. Retrieved from
Merck Millipore. (n.d.). Phenylacetic acid CAS 103-82-2.
YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations.
MedChemComm (RSC Publishing). (n.d.). Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis.
Cheméo. (n.d.). Chemical Properties of Phenylacetic acid propyl ester (CAS 4606-15-9).
Cheméo. (n.d.). Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2).
Application Notes & Protocols: A Guide to the Characterization and Use of Novel Chemical Probes
For: Researchers, scientists, and drug development professionals. Preamble: From Molecule to Biological Tool In the intricate world of biological research and drug discovery, small molecules serve as powerful tools to di...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Preamble: From Molecule to Biological Tool
In the intricate world of biological research and drug discovery, small molecules serve as powerful tools to dissect complex cellular processes and validate novel therapeutic targets. A chemical probe is not just any active compound; it is a meticulously characterized small molecule used to perturb and study a specific protein or pathway in a controlled and precise manner.[1][2] The journey from a newly synthesized molecule, such as Oxo[2-(propionylamino)phenyl]acetic acid, to a validated chemical probe is a rigorous process demanding scientific integrity and a deep understanding of experimental causality.
This guide provides a comprehensive framework for the characterization and application of a novel small molecule as a chemical probe. While direct biological data on Oxo[2-(propionylamino)phenyl]acetic acid is not extensively available in public literature, the principles and protocols outlined herein are universally applicable for transforming a promising compound into a reliable biological tool. We will navigate the essential stages of validation, from initial characterization to in-depth cellular application, ensuring that your research is built on a foundation of robust and reproducible science.
Part 1: Foundational Characterization of a Candidate Probe
Before any biological experimentation, the fundamental chemical properties of the candidate probe must be unequivocally established. This initial step is critical for the reproducibility and interpretation of all subsequent data.
Identity and Purity Assessment
The first principle of using a chemical probe is to know exactly what you are putting into your biological system.
Structural Verification: The chemical structure of each synthesized batch should be confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Purity Analysis: Purity should be assessed using a quantitative method such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). A purity of >95% is the generally accepted standard for a chemical probe.[3]
Parameter
Method
Acceptance Criteria
Rationale
Identity
1H NMR, 13C NMR
Spectrum consistent with proposed structure
Confirms the correct molecule has been synthesized.
Mass
HRMS
Measured mass within 5 ppm of theoretical mass
Provides an exact mass measurement, confirming elemental composition.
Purity
HPLC-UV-ELSD/CAD
≥95%
Ensures that observed biological effects are not due to impurities.
Physicochemical Properties
A probe's effectiveness is dictated by its ability to exist in a biologically relevant state and reach its target.
Solubility: Determine the solubility of the compound in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO). Poor solubility can lead to compound precipitation and inaccurate results.
Stability: Assess the stability of the compound in the assay buffer and cell culture medium over the time course of the experiment. This can be monitored by HPLC or LC-MS.
Part 2: Elucidating Biological Activity and Target Engagement
Once the chemical integrity of the probe is established, the next phase is to identify its biological effects and the molecular target(s) responsible for these effects.
Initial Phenotypic Screening
A broad, unbiased approach is often the best starting point to uncover the biological activity of a novel compound.
Cell Viability/Proliferation Assays: A simple and robust first step is to assess the effect of the compound on cell viability or proliferation across a panel of cell lines. This helps to identify a concentration range for further experiments and can provide initial clues about potential anti-cancer or cytotoxic effects.
High-Content Imaging: This powerful technique can simultaneously measure multiple cellular parameters (e.g., cell cycle progression, apoptosis markers, organelle morphology) in response to compound treatment, offering a rich dataset for hypothesis generation.
Protocol 2.1: General Cell Viability Assay (MTT/Resazurin)
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of the chemical probe in cell culture medium. Add the compound to the cells and incubate for a desired time period (e.g., 24, 48, 72 hours).
Reagent Addition: Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.
Target Deconvolution
Identifying the specific molecular target of a chemical probe is a critical and often challenging step. Several methods can be employed:
Affinity-Based Methods:
Chemical Proteomics: The probe is modified with a reactive group and/or a reporter tag (e.g., biotin) to allow for the capture and identification of binding partners by mass spectrometry.
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. The binding of a probe to its target often stabilizes the protein, leading to a shift in its melting temperature.
Genetic Methods:
CRISPR/Cas9 Screening: Genome-wide or targeted CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the chemical probe, thereby implicating the gene product as a potential target.
Workflow for Target Identification
Caption: A generalized workflow for identifying the biological target of a novel chemical probe.
Part 3: Target Validation and Selectivity Profiling
Once a candidate target is identified, it is crucial to validate that the observed phenotype is indeed a result of the probe's interaction with this target.
Confirming Target Engagement in Cells
Demonstrating that the probe interacts with its intended target in a cellular context is a key validation step.[2]
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of the target protein in intact cells upon probe binding.
Target Knockdown/Knockout: The cellular response to the probe should be diminished or absent in cells where the target protein has been knocked down (e.g., using siRNA) or knocked out (using CRISPR/Cas9).
Cell Treatment: Treat intact cells with the chemical probe or vehicle control.
Heating: Heat the cell suspensions at a range of temperatures.
Cell Lysis: Lyse the cells to release the proteins.
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the probe indicates target engagement.
Assessing Selectivity
A good chemical probe should be highly selective for its intended target.[1]
Broad Kinase/Protease Screening: If the target is a kinase or protease, screen the probe against a large panel of related enzymes to assess its selectivity.
Proteome-Wide Analysis: Techniques like chemical proteomics can be used in a competitive binding format to identify off-targets.
Part 4: Application in Biological Systems
With a validated chemical probe in hand, researchers can begin to explore the biological functions of its target.
Probing Signaling Pathways
A common application of a chemical probe is to elucidate the role of its target in a signaling pathway.
Protocol 4.1: Investigating Pathway Modulation by Western Blotting
Cell Treatment: Treat cells with the chemical probe at various concentrations and for different durations.
Cell Lysis: Prepare whole-cell lysates.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and downstream signaling components.
Analysis: Quantify changes in protein levels or post-translational modifications (e.g., phosphorylation) to map the probe's effect on the signaling pathway.
Signaling Pathway Perturbation
Caption: A model of how a chemical probe can be used to inhibit a target protein and study its downstream effects.
Part 5: Data Interpretation and Best Practices
The utility of a chemical probe is only as good as the rigor with which it is used and the data interpreted.
Use of Controls: Always include appropriate controls in your experiments. This includes a negative control (a structurally similar but inactive analog of the probe) and a positive control (a known modulator of the target or pathway).[1]
Concentration is Key: Use the lowest concentration of the probe that gives a maximal effect on its target to minimize off-target effects.
Orthogonal Approaches: Whenever possible, confirm findings obtained with a chemical probe using an orthogonal method, such as genetic knockdown of the target.[4]
Conclusion
The development and application of a chemical probe is a multi-faceted process that requires a blend of chemistry, biology, and pharmacology. While the specific biological role of Oxo[2-(propionylamino)phenyl]acetic acid remains to be elucidated, the framework provided in this guide offers a clear path for its evaluation as a potential chemical probe. By adhering to the principles of rigorous chemical and biological validation, researchers can confidently use novel small molecules to unravel the complexities of biology and pave the way for new therapeutic discoveries.
References
Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9–25.
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., … Zuercher, W. J. (2015). The promise and peril of chemical probes.
Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes.
European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar (Case Study). YouTube. Retrieved from [Link]
Frye, S. V. (2010). The art of the chemical probe.
Kaelin, W. G. (2017). Use and Abuse of Rnai to Study Cancer Pathways. Clinical Cancer Research, 23(21), 6340–6348.
Quancard, J., Cox, B., Finsinger, D., Guéret, S. M., Hartung, I. V., Koolman, H. F., Messinger, J., Sbardella, G., & Laufer, S. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem, 15(24), 2388.
The Structural Genomics Consortium. (n.d.). Chemical Probes. Retrieved from [Link]
Application Notes & Protocols: High-Throughput Screening Assays for Oxo[2-(propionylamino)phenyl]acetic acid Analogs
Introduction: Targeting the Kynurenine Pathway in Neuroinflammation The landscape of drug discovery for neurodegenerative and inflammatory disorders is increasingly focused on the intricate metabolic route known as the k...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting the Kynurenine Pathway in Neuroinflammation
The landscape of drug discovery for neurodegenerative and inflammatory disorders is increasingly focused on the intricate metabolic route known as the kynurenine pathway (KP). This pathway governs the catabolism of the essential amino acid L-tryptophan, producing a cascade of neuroactive metabolites. An imbalance in this pathway, particularly an overproduction of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid at the expense of the neuroprotective NMDA receptor antagonist kynurenic acid (KYNA), is implicated in the pathophysiology of numerous diseases. Consequently, the enzymes that regulate the flux of metabolites through the KP represent compelling therapeutic targets for novel small molecule inhibitors, such as analogs of Oxo[2-(propionylamino)phenyl]acetic acid.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust high-throughput screening (HTS) assays to identify and characterize novel modulators of key KP enzymes and cellular neuroinflammation. The protocols detailed herein are designed to be adaptable and scalable, facilitating the rapid and reliable screening of large compound libraries.
The Kynurenine Pathway: A Hub for Therapeutic Intervention
The catabolism of tryptophan is initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine.[1] Subsequent enzymatic steps, catalyzed by Kynurenine Formamidase (KF), Kynurenine 3-Monooxygenase (KMO), Kynureninase (KYNU), and Kynurenine Aminotransferases (KATs), lead to the formation of either neurotoxic or neuroprotective metabolites. The strategic inhibition of specific enzymes can therapeutically shift this balance. For instance, inhibiting KMO or IDO1/TDO is a strategy to decrease the production of downstream neurotoxic metabolites.[2]
Below is a diagram illustrating the key enzymatic steps in the kynurenine pathway that are amenable to HTS.
Caption: Key Therapeutic Targets in the Kynurenine Pathway.
Biochemical HTS Assays for Kynurenine Pathway Enzymes
Biochemical assays are fundamental for primary screening campaigns as they directly measure the effect of a compound on a purified enzyme. This approach minimizes the confounding factors present in a cellular environment and provides a clear measure of target engagement.
Fluorescence-Based Assay for IDO1/TDO Inhibition
Principle:
This assay leverages a fluorogenic probe that reacts with N-formylkynurenine (NFK), the product of the IDO1/TDO-catalyzed reaction, to generate a fluorescent signal.[1] A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of IDO1 or TDO. Commercially available kits, such as the IDO1 Fluorogenic Inhibitor Screening Assay Kit, provide a streamlined workflow for this purpose.[3][4]
Protocol:
Reagent Preparation:
Prepare IDO1 Assay Buffer as per the manufacturer's instructions.
Dilute recombinant human IDO1 or TDO enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically through enzyme titration experiments.
Prepare a stock solution of L-Tryptophan substrate in assay buffer.
Prepare a serial dilution of Oxo[2-(propionylamino)phenyl]acetic acid analogs and control inhibitors (e.g., Epacadostat for IDO1) in 100% DMSO.
Assay Procedure (384-well format):
Add 2.5 µL of compound solution or DMSO (for positive and negative controls) to the appropriate wells of a black, clear-bottom 384-well plate.
Add 10 µL of L-Tryptophan solution to all wells.
To initiate the reaction, add 10 µL of diluted enzyme to all wells except the "Blank" wells. Add 10 µL of assay buffer to the "Blank" wells.[4]
Incubate the plate at room temperature for 60 minutes.
Add 20 µL of the fluorescence detection solution to each well.
Seal the plate and incubate at 37°C for 4 hours.[4]
Allow the plate to cool to room temperature for 10 minutes.
Measure the fluorescence intensity using a plate reader with excitation at ~400 nm and emission at ~510 nm.[1][3][4]
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Blank) / (Signal_Positive_Control - Signal_Blank))
Fluorescence-Based Assay for Kynurenine Aminotransferase II (KAT-II) Inhibition
Principle:
This assay measures the activity of KAT-II by coupling the production of glutamate to a second enzymatic reaction that consumes NADH, leading to a decrease in its natural fluorescence.[5] Inhibitors of KAT-II will prevent the consumption of NADH, resulting in a higher fluorescence signal.
Protocol:
Reagent Preparation:
Prepare a 0.1 M phosphate buffer (pH 7.5).
Prepare stock solutions of the following reagents in the phosphate buffer: L-α-aminoadipic acid (AAD), α-ketoglutarate, NAD+, glutamic dehydrogenase, and pyridoxal phosphate (PLP).[5]
Dilute recombinant human KAT-II to the optimal concentration in the phosphate buffer.
Prepare a serial dilution of test compounds and a known KAT-II inhibitor (e.g., BFF-816) in DMSO.[6]
Assay Procedure (384-well format):
Combine the AAD, α-ketoglutarate, NAD+, glutamic dehydrogenase, and PLP in the phosphate buffer to create a master mix.
Add 5 µL of compound solution or DMSO to the wells of a black 384-well plate.
Add 85 µL of the master mix to all wells.
To initiate the reaction, add 10 µL of diluted KAT-II enzyme.
Incubate the plate at 37°C, and measure the fluorescence kinetically for 30 minutes with an excitation wavelength of 340 nm and an emission wavelength of 390 nm.[5]
Data Analysis:
The rate of reaction (slope of the kinetic read) is determined for each well. The percentage of inhibition is calculated by comparing the reaction rates of the test compounds to the controls.
Cell-Based HTS Assays for Neuroinflammation
Cell-based assays provide a more physiologically relevant context for evaluating compound activity by assessing their effects on cellular pathways in a living system.[7] These assays are crucial for secondary screening and confirming the mechanism of action.
Microglial Activation Assay
Principle:
Microglial cells are the primary immune cells of the central nervous system and play a central role in neuroinflammation.[8][9] This assay measures the ability of test compounds to suppress the activation of microglia, which can be induced by inflammatory stimuli such as lipopolysaccharide (LPS).[8] A common readout for microglial activation is the production of nitric oxide (NO), which can be quantified using the Griess reagent.
Protocol:
Cell Culture:
Culture a murine (e.g., BV-2) or human (e.g., HMC3) microglial cell line in the appropriate growth medium.[8]
Seed the cells into a 96-well or 384-well tissue culture plate at a density that will result in a confluent monolayer after 24 hours.
Assay Procedure:
After 24 hours, replace the medium with fresh medium containing a serial dilution of the Oxo[2-(propionylamino)phenyl]acetic acid analogs or a positive control anti-inflammatory agent (e.g., dexamethasone).
Pre-incubate the cells with the compounds for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group that is not treated with LPS.
After the incubation period, collect the cell culture supernatant.
Nitric Oxide Measurement (Griess Assay):
Add 50 µL of the supernatant to a new 96-well plate.
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
Measure the absorbance at 540 nm using a microplate reader.
Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Data Analysis:
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Caption: General HTS Workflow for Compound Screening.
Assay Validation and Quality Control
The reliability of HTS data is paramount for making informed decisions in a drug discovery pipeline. A key statistical parameter for validating the quality of an HTS assay is the Z'-factor.[10][11][12]
Z'-Factor Calculation:
The Z'-factor provides a measure of the separation between the signals of the positive and negative controls.[12] It is calculated using the following formula:
Assay Miniaturization: Whenever possible, miniaturize assays to 384- or 1536-well formats to conserve reagents and compound stocks.[13]
Automation: Utilize automated liquid handling systems to minimize variability and increase throughput.[13][14]
Single-Point vs. Dose-Response Screening: Primary screens are often conducted at a single high concentration to identify initial hits. Follow-up dose-response experiments are then necessary to determine the potency (IC50) of these hits.
Counter-Screens: Implement counter-screens to identify and eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds).
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for the identification of novel inhibitors of the kynurenine pathway and modulators of neuroinflammation from libraries of Oxo[2-(propionylamino)phenyl]acetic acid analogs. By employing a combination of biochemical and cell-based assays, and adhering to stringent quality control measures, researchers can confidently identify and advance promising lead compounds for the development of new therapeutics for a range of debilitating diseases.
References
Dounay, A. B., et al. (2012). PF-04859989: A Potent, Systemically Available, Brain-Penetrant Kynurenine Aminotransferase II (KAT II) Inhibitor. ACS Medicinal Chemistry Letters, 3(3), 187-192.
Lecarpentier, Y., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 15, 649479.
Zaman, G. J. R., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening, 19(7), 1133-1142.
Yadav, M., et al. (2019). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. Metabolites, 9(10), 220.
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
Dispendix. (2024). Essential Considerations for Successful Assay Development. Dispendix Website.
Martinez-Perez, C., et al. (2019). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Molecules, 24(18), 3266.
Scantox. (2023). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Scantox Website.
Wikipedia. (n.d.). Z-factor. Wikipedia.
Kumar, K. A., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Biochemical and Biophysical Methods, 87(3-4), 125-131.
Jacobs, K. R., et al. (2018). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS Discovery, 23(6), 554-560.
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf.
Panoutsopoulos, G. I., et al. (2005). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. In Vivo, 19(1), 169-173.
Sammaiah, G., et al. (2011). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry, 23(1), 77-79.
Basmadjian, C., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes.
BMG LABTECH. (2024). The Z prime value (Z´). BMG LABTECH Website.
Toth, E., et al. (2022). Kynurenine aminotransferase II inhibition promotes sleep and rescues impairments induced by neurodevelopmental insult. bioRxiv.
Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH Website.
RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
Kumar, K. A., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders.
Lowe, D. M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology, 10, 9.
Oncolines. (2024). Oncolines launches assay for long COVID and cancer immunotherapy target IDO2. Oncolines Website.
Van den Hauwe, A., et al. (2021). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Pharmaceuticals, 14(9), 882.
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Website.
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Schwarcz, R., et al. (2014). Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor. Schizophrenia Bulletin, 40(Suppl 3), S141-S149.
Rossi, R. A., et al. (2002). Synthesis of ε-oxo acids by photostimulated reactions of 2-(2-iodophenyl)acetate ion with carbanions by the SRN1 mechanism. Synthesis of novel 3-benzazepin-2-ones.
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Eastwood, B. J., et al. (2020). Z' Does Not Need to Be > 0.5. SLAS Discovery, 25(7), 747-758.
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Kerr, R. G., et al. (1996). Screening marine natural products for selective inhibitors of key kynurenine pathway enzymes. Marine Biotechnology, 1(1), 1-8.
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How to improve the solubility of Oxo[2-(propionylamino)phenyl]acetic acid in aqueous solutions
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Oxo[2-(propionylamino)phenyl]acetic acid an...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Oxo[2-(propionylamino)phenyl]acetic acid and structurally similar aromatic carboxylic acids. Our goal is to provide a foundational understanding of the underlying scientific principles and to offer practical, step-by-step protocols to overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Oxo[2-(propionylamino)phenyl]acetic acid expected to have low solubility in neutral aqueous solutions?
A: The molecular structure of Oxo[2-(propionylamino)phenyl]acetic acid contains several features that contribute to poor aqueous solubility. The presence of a phenyl ring and a propionyl group creates significant hydrophobic character.[1] While the carboxylic acid group can form hydrogen bonds with water, the larger hydrophobic regions of the molecule dominate its behavior, making it less favorable to dissolve in polar solvents like water.[2] In its solid state, the molecules are likely held together by strong intermolecular forces (like hydrogen bonding between carboxylic acid groups) in a stable crystal lattice, which requires significant energy to break apart.
Q2: What is the most direct and common method to try and improve the solubility of this compound?
A: The most straightforward and often effective initial approach is pH adjustment .[] Your compound is a carboxylic acid, meaning it is a weak acid. By increasing the pH of the aqueous solution using a base, you can deprotonate the carboxylic acid group (-COOH) to form its corresponding carboxylate anion (-COO⁻). This ionized form is significantly more polar than the neutral form, which dramatically increases its interaction with water molecules and, therefore, its solubility.[4][5]
Q3: How do I know what pH to target for solubilization?
A: The key is the compound's pKa , which is the pH at which the compound is 50% in its neutral acid form and 50% in its ionized salt form. To achieve significant solubilization, you should aim for a pH that is at least 1 to 2 units above the pKa. At a pH two units above the pKa, approximately 99% of the compound will be in the ionized, more soluble form. While the specific pKa for Oxo[2-(propionylamino)phenyl]acetic acid is not readily published, similar aromatic acids like phenylacetic acid have a pKa around 4.3.[6] Therefore, adjusting the pH to a range of 6.5-7.5 or higher should markedly improve solubility.
Q4: What is the difference between increasing solubility by pH adjustment and forming a salt?
A: While mechanistically similar, the terms are used differently in practice.
pH Adjustment typically refers to dissolving the compound in situ by adding a base to the aqueous medium to raise the pH. The soluble, ionized form exists only in that basic solution.
Salt Formation is a proactive strategy where the acidic compound is reacted with a base to create a stable, solid salt form (e.g., sodium or potassium salt) before it is used in an experiment.[7][8] This new solid salt form often has intrinsically higher solubility and a faster dissolution rate in neutral water compared to the original acidic form.[9][10] Approximately 50% of all marketed drugs are in salt form to improve such properties.[9]
Q5: What if pH modification is not suitable for my experimental system? What are my other options?
A: If your experiment is pH-sensitive, you have several other excellent options:
Co-solvents: You can add a water-miscible organic solvent to your aqueous solution.[11] Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by reducing the overall polarity of the solvent system, making it more hospitable to hydrophobic molecules.[12][13]
Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the non-polar part of your compound, forming a water-soluble "inclusion complex."[14][15][16] This is a powerful technique for significantly increasing solubility without altering the bulk solution properties as much as co-solvents might.[17][18]
Excipients and Surfactants: Various other formulation aids, including surfactants and polymers, can be used to create micelles or amorphous solid dispersions that enhance solubility.[19][20][21]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details the most common method for solubilizing acidic compounds.
Causality: By raising the pH above the compound's pKa, we convert the poorly soluble neutral acid into a highly soluble anionic salt, based on the principles of acid-base chemistry.[22][23]
Caption: Acid-Base Equilibrium of a Carboxylic Acid.
Methodology:
Preparation: Weigh out the desired amount of Oxo[2-(propionylamino)phenyl]acetic acid. Add it to the required volume of purified water or buffer (at a neutral or acidic pH to start). The compound will likely remain as a suspension.
Titration: While stirring vigorously, add a 1 M sodium hydroxide (NaOH) solution dropwise.
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
Observation: Observe the suspension. As the pH increases, the solid material will begin to dissolve.
Endpoint: Continue adding base until all the solid has dissolved and the solution is clear. Note the final pH. For complete and stable solubilization, adjust the final pH to be at least 1-2 units above the compound's pKa (a target of pH > 7.0 is a good starting point).
Validation: Once dissolved, the solution should remain clear. If the pH is later lowered, the compound will likely precipitate out of the solution. You can confirm the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
Protocol 2: Screening for an Effective Co-solvent System
This protocol provides a method for testing various co-solvents to find an optimal system.
Causality: Co-solvents decrease the polarity of water, reducing the interfacial tension between the aqueous medium and the hydrophobic compound, thereby increasing solubility.[13]
Methodology:
Stock Solutions: Prepare stock solutions of common, biocompatible co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
System Preparation: In separate vials, prepare a series of aqueous solutions containing increasing percentages (v/v) of each co-solvent. Common starting ranges are 5%, 10%, 20%, and 40%.
Solubility Test: Add an excess amount of Oxo[2-(propionylamino)phenyl]acetic acid to each vial (i.e., enough so that some solid remains undissolved).
Equilibration: Cap the vials securely and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
Sample Preparation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
Quantification: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) and analyze the concentration using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Validation: The system that dissolves the highest concentration of the compound without causing any degradation is the most effective.
Expected Data Summary:
Co-solvent System
10% (v/v)
20% (v/v)
40% (v/v)
Key Considerations
Ethanol/Water
Moderate ↑
Good ↑
High ↑
Potential for precipitation upon high dilution.
PG/Water
Low ↑
Moderate ↑
Good ↑
Can increase viscosity. Generally very safe.
PEG 400/Water
Low ↑
Moderate ↑
Good ↑
Good for a wide range of hydrophobic drugs.
(Note: "↑" indicates a qualitative increase in solubility. Actual values must be determined experimentally.)
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol outlines the use of cyclodextrins to form a soluble inclusion complex.
Causality: The hydrophobic drug molecule partitions into the non-polar inner cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in water.[16]
Caption: Encapsulation by a Cyclodextrin.
Methodology:
Cyclodextrin Selection: A common and effective choice is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) due to its high aqueous solubility and safety profile.
Solution Preparation: Prepare a solution of HP-β-CD in water or buffer. A concentration of 10-20% (w/v) is a robust starting point.
Complexation: Add the Oxo[2-(propionylamino)phenyl]acetic acid powder directly to the cyclodextrin solution while stirring.
Equilibration: Stir the mixture at room temperature for 12-24 hours. In some cases, gentle heating (40-50 °C) or sonication can accelerate the complex formation.
Clarification: After equilibration, check for any undissolved material. If present, filter the solution through a 0.22 µm filter to remove it.
Validation: The resulting clear solution contains the drug-cyclodextrin inclusion complex. The concentration can be quantified via HPLC. As a control, determine the solubility of your compound in the same buffer without cyclodextrin to calculate the magnitude of the solubility enhancement.
Workflow for Selecting a Solubility Strategy
Caption: Decision-making workflow for solubility enhancement.
References
Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?[Link]
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]
Crini, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(15), 5878. [Link]
Medina, C., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 972. [Link]
Ahad, A., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Applied Pharmaceutical Science, 11(7), 1-10. [Link]
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link]
ResearchGate. (2001). Determination and correlation for solubility of aromatic acids in solvents. [Link]
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. [Link]
Solubility of Things. (n.d.). Phenylacetic acid. [Link]
International Journal of Pharmaceutical Sciences and Nanotechnology. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. [Link]
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. [Link]
Aston University. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
ResearchGate. (2016). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
Pharmashree. (2021). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
National Center for Biotechnology Information. (2013). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
National Center for Biotechnology Information. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
Preprints.org. (2021). Enhancing solubility and stability of poorly soluble drugs. [Link]
UNT Digital Library. (1994). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
ResearchGate. (2015). Co-solvent and Complexation Systems. [Link]
Digital Process. (n.d.). pH Adjustment and Neutralization, the basics. [Link]
Cheméo. (n.d.). Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). [Link]
Cheméo. (n.d.). Chemical Properties of Phenylacetic acid propyl ester (CAS 4606-15-9). [Link]
Optimizing the reaction conditions for Oxo[2-(propionylamino)phenyl]acetic acid synthesis
Welcome to the technical support center for the synthesis of Oxo[2-(propionylamino)phenyl]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Oxo[2-(propionylamino)phenyl]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can optimize your reaction conditions for the highest yield and purity.
Introduction to the Synthetic Challenge
Oxo[2-(propionylamino)phenyl]acetic acid and its derivatives are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of various therapeutic agents. The synthesis, however, presents several challenges that require careful control of reaction parameters. This guide will focus on a plausible and optimized synthetic route, addressing common pitfalls at each stage.
Proposed Synthetic Pathway
Based on established organic chemistry principles, we propose a robust three-step synthesis starting from commercially available 2-aminoacetophenone. This pathway is designed to be efficient and scalable.
Troubleshooting
Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Oxo[2-(propionylamino)phenyl]acetic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Oxo[2-(propionylamino)phenyl]acetic acid. This guide is designed...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Oxo[2-(propionylamino)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and its related substances. As an acidic molecule often encountered as a process-related impurity or metabolite in pharmaceutical development, its accurate quantification requires a robust and reliable analytical method.
This document moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations for common chromatographic challenges. It is structured as a series of frequently asked questions (FAQs) that directly address specific issues you may encounter during your experiments, ensuring you can not only solve problems but also understand their root causes.
Section 1: Troubleshooting Peak Shape Problems
Excellent peak shape is the foundation of accurate quantification. Problems like tailing, fronting, or splitting can compromise resolution and lead to inaccurate integration.
Q1: Why is my peak for Oxo[2-(propionylamino)phenyl]acetic acid exhibiting significant tailing?
Peak tailing is the most common peak shape issue for acidic analytes and is typically characterized by an asymmetric peak with a drawn-out trailing edge. This can be caused by several factors, each requiring a specific solution.
Causality & Solution:
Inappropriate Mobile Phase pH: Oxo[2-(propionylamino)phenyl]acetic acid contains a carboxylic acid functional group, which has an estimated pKa value similar to other phenylacetic acid derivatives (around 4.3).[1] If the mobile phase pH is close to this pKa, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms interact differently with the non-polar C18 stationary phase, leading to a distorted, tailing peak.
Solution: The most effective solution is to control the ionization of the analyte. Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. Using a mobile phase containing 0.1% phosphoric acid or formic acid will typically lower the pH to around 2.5-2.8, ensuring the carboxylic acid is fully protonated and interacts with the stationary phase in a single, well-defined manner.[2]
Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of the silica-based stationary phase are acidic and can have strong, unwanted ionic interactions with polar functional groups on the analyte. This secondary retention mechanism leads to significant peak tailing.[3]
Solution 1: Use a modern, high-purity, end-capped column. These columns have a much lower concentration of active silanol groups.
Solution 2: Add a competing agent to the mobile phase. A low concentration of an acid like phosphoric acid not only controls pH but can also help to mask the active silanol sites.
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion and tailing.[4]
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting a series of decreasing concentrations to determine the optimal sample load for your column.
Q2: My peak is fronting. What does this indicate?
Peak fronting, where the peak has a leading edge that is less steep than its trailing edge, is less common than tailing but indicates a significant issue.
Causality & Solution:
Sample Solvent Incompatibility: This is a primary cause of fronting. If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the portion of the sample at the leading edge of the injection band will travel faster through the column than the portion at the trailing edge, causing the peak to distort forward.
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[5] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte and keep the injection volume as small as possible.
Column Collapse or Degradation: While less common with modern columns, operating a silica-based column at a high pH (e.g., > 7.5) can cause the silica backbone to dissolve, leading to a void or collapse of the packed bed at the column inlet.[6] This can result in severe peak fronting or splitting.
Solution: This damage is irreversible. The column must be replaced. Always operate columns within their specified pH and temperature ranges.
Q3: All the peaks in my chromatogram are split or distorted. What is the problem?
When every peak in the chromatogram is affected similarly, the problem is almost always located at the very beginning of the chromatographic system, before any separation has occurred.
Causality & Solution:
Partially Blocked Column Inlet Frit: The most common cause is the accumulation of particulate matter on the inlet frit of the column.[4] This debris can come from the sample, worn pump seals, or precipitated buffer salts. A partial blockage disrupts the even flow of the sample onto the column head, distorting the peak shape for all analytes.
Solution 1 (Immediate Fix): Reverse-flush the column (if the manufacturer's instructions permit). Disconnect the column from the detector, reverse its direction, and flush it to waste with a strong solvent. This can dislodge the particulates.[4]
Solution 2 (Long-Term Prevention): Implement preventative measures. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. Always filter buffered mobile phases.[7] Most importantly, install a guard column or an in-line filter between the injector and the analytical column to protect it from contamination.[5]
Column Void: A void or channel can form at the head of the column due to improper packing, mechanical shock, or dissolution of the silica bed.[6] This creates different path lengths for the sample molecules, resulting in split or broadened peaks.
Solution: The column must be replaced. A void is a sign of irreversible column damage.
Section 2: Retention Time & Resolution Issues
Consistent retention times are critical for peak identification, while adequate resolution is necessary for accurate quantification of adjacent peaks.
Q4: My retention time is drifting to be shorter or longer with each injection. What's the cause?
Retention time (RT) drift is a common problem that signals a lack of system equilibrium or a change in analytical conditions.
Causality & Solution:
Insufficient Column Equilibration: This is the most frequent cause of RT drift, especially at the beginning of a run sequence. The column's stationary phase requires a certain volume of mobile phase (typically 10-15 column volumes) to become fully wetted and equilibrated with the mobile phase conditions. If injections are made before the column is ready, RTs will shift until equilibrium is reached.
Solution: Always include a sufficient equilibration step in your method before the first injection. When changing mobile phases or after a gradient elution, ensure the column is flushed with the initial mobile phase for an adequate amount of time.
Mobile Phase Composition Change: The mobile phase composition is a primary driver of retention. Even small changes can cause significant RT shifts.
Cause A: Evaporation: The more volatile component of the mobile phase (usually the organic solvent like acetonitrile) can evaporate over time, increasing the proportion of the aqueous phase and leading to longer retention times.
Solution A: Keep mobile phase bottles loosely capped (not airtight, to avoid creating a vacuum) and prepare fresh mobile phase daily.
Cause B: Inaccurate Mixing: If the mobile phase is prepared manually, small errors in measurement can lead to batch-to-batch variability. For online mixing pumps (binary or quaternary), malfunctioning proportioning valves can deliver an incorrect composition.
Solution B: Be meticulous when preparing the mobile phase. If using an online mixing system, perform a pump calibration or diagnostic test to ensure accurate solvent delivery.
Temperature Fluctuations: Column temperature affects both mobile phase viscosity and the kinetics of analyte-stationary phase interactions. A lack of temperature control can lead to drifting retention times.
Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C or 35 °C).[8] This provides much better reproducibility than operating at ambient temperature, which can fluctuate.
Q5: How can I improve the resolution between Oxo[2-(propionylamino)phenyl]acetic acid and a closely eluting impurity?
Resolution is a measure of the separation between two peaks. Improving it often involves adjusting the selectivity or efficiency of the system.
Causality & Solution:
Suboptimal Mobile Phase Strength: The percentage of organic solvent in the mobile phase directly controls the retention factor (k').
Solution: To increase resolution between two closely eluting peaks, try decreasing the percentage of the organic solvent (e.g., acetonitrile). This will increase the retention time and interaction with the stationary phase for both compounds, often providing more time for them to separate. Perform this adjustment in small increments (e.g., 1-2%).
Need for Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method may not be able to resolve all peaks effectively. Early eluting peaks may be unresolved, while late-eluting peaks may be excessively broad.
Solution: Develop a gradient elution method. Start with a lower percentage of organic solvent to resolve early peaks and gradually increase the organic content to elute more strongly retained compounds in a reasonable time with good peak shape.[9]
Incorrect Column Chemistry: Sometimes, a standard C18 column may not provide the necessary selectivity for separating structurally similar compounds.
Solution: Try a column with a different stationary phase. A cyano (CN) phase or a phenyl-hexyl phase can offer different interaction mechanisms (e.g., pi-pi interactions) that can alter the elution order and improve the resolution of aromatic compounds.[7][9]
Section 3: Key Experimental Protocols
Adhering to validated protocols is essential for reproducible results. The following are recommended starting points for your analysis.
Protocol 1: Recommended Starting HPLC Method
This method is a robust starting point based on established procedures for related acidic aromatic compounds.[2][10] Optimization will likely be required for your specific application.
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Preparation: Filter mobile phase A through a 0.45 µm filter and degas both mobile phases by sonication or online degasser.
Elution Mode: Isocratic or Gradient.
Isocratic: Start with a ratio like 60:40 (A:B). Adjust as needed to achieve a retention time of 5-10 minutes.
Gradient: A starting point could be a linear gradient from 20% B to 70% B over 20 minutes.[9]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 215 nm (for higher sensitivity of the carboxyl group) or 256 nm.[8][10] A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Volume: 10 µL.
Protocol 2: Sample and Standard Preparation
Solvent Selection: Use a diluent that is compatible with the mobile phase. A 50:50 mixture of Acetonitrile and Water is often a good choice.
Standard Preparation: Accurately weigh a suitable amount of Oxo[2-(propionylamino)phenyl]acetic acid reference standard and dissolve it in the diluent to create a stock solution (e.g., 1 mg/mL). Further dilute this stock to a working concentration (e.g., 20 µg/mL).
Sample Preparation: Prepare the sample (e.g., from a reaction mixture or formulation) by dissolving it in the diluent to achieve a target concentration within the linear range of the method.
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before placing them in autosampler vials.
Protocol 3: System Suitability Testing (SST)
System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.[8]
Procedure: Make five or six replicate injections of a standard solution.
Evaluation: Calculate the key performance parameters and check if they meet the acceptance criteria defined in the method validation.
Section 4: Data Summary Tables
Clear and concise data tables are crucial for method definition and validation.
Table 1: Example HPLC Method Parameters
Parameter
Recommended Setting
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Provides good retention and efficiency for non-polar to moderately polar compounds.
Mobile Phase
A: 0.1% H₃PO₄ in H₂OB: Acetonitrile
Acidified aqueous phase ensures the analyte is in its non-ionized form, improving peak shape.[2]
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.
Temperature
30 °C
Ensures stable retention times and reduces mobile phase viscosity.[8]
Detection
215 nm
Wavelength for strong absorbance of aromatic carboxylic acids, enhancing sensitivity.[10]
Injection Vol.
10 µL
A typical volume that avoids column overload for standard analytical concentrations.
Table 2: Typical System Suitability Criteria
Parameter
Acceptance Criteria
Purpose
Tailing Factor (Asymmetry)
≤ 1.5
Ensures peak symmetry for accurate integration.[8]
Demonstrates the precision of the injector and detector.[8]
%RSD of Retention Time
≤ 1.0%
Demonstrates the stability and precision of the pump and system conditions.
Resolution (Rs)
> 2.0 (between analyte and closest impurity)
Ensures baseline separation for accurate quantification of individual components.
Section 5: Visual Workflows and Diagrams
Visual aids can simplify complex troubleshooting processes. The following diagrams were created using the DOT language to illustrate logical workflows.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Caption: A step-by-step decision tree for troubleshooting retention time drift.
References
Pharmacophore. (n.d.). Method development and validation of oxcarbazepine by using rp-hplc method. Retrieved from [Link]
Reddy, P. S., et al. (n.d.). Development and Validation of a Stability- Indicating RP-LC Method for the Estimation of Process-Related Impurities and Degradation. AKJournals. Retrieved from [Link]
(n.d.). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Retrieved from [Link]
(n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Acetic acid, oxo(phenylamino)-. Retrieved from [Link]
Stoll, D. R. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
(2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Phenylacetic acid (FDB010558). Retrieved from [Link]
Technical Support Center: Interpreting Ambiguous Results from Novel Phenylacetic Acid Derivatives
A Senior Application Scientist's Guide to Troubleshooting Experiments with Oxo[2-(propionylamino)phenyl]acetic acid and Related Compounds Welcome to the technical support center for researchers working with novel phenyla...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Troubleshooting Experiments with Oxo[2-(propionylamino)phenyl]acetic acid and Related Compounds
Welcome to the technical support center for researchers working with novel phenylacetic acid derivatives, including Oxo[2-(propionylamino)phenyl]acetic acid. This guide is designed to help you navigate the common—and often frustrating—ambiguities that can arise during the experimental validation of new chemical entities. As drug development professionals, we understand that unexpected results are a part of the scientific process. The key is to systematically deconstruct these ambiguities to reveal the underlying biology and chemistry.
Part 1: Foundational Troubleshooting - Is Your Compound the Problem?
Ambiguous biological results often originate from fundamental issues with the test compound itself. Before questioning complex biology, it is crucial to rigorously validate the quality, purity, and behavior of your Oxo[2-(propionylamino)phenyl]acetic acid stock.
FAQ 1: "My results with Oxo[2-(propionylamino)phenyl]acetic acid are inconsistent from experiment to experiment. How can I confirm my compound's integrity?"
Answer: Reproducibility is the cornerstone of reliable science.[1] Inconsistency is often the first red flag indicating a problem with the compound's identity, purity, or stability. Before rerunning complex biological assays, return to first principles: analytical chemistry.
The synthesis of complex molecules like Oxo[2-(propionylamino)phenyl]acetic acid can introduce impurities, such as starting materials, by-products, or residual solvents, which can have their own biological effects.[2] A comprehensive quality control (QC) workflow is essential.
Caption: Workflow for verifying compound identity and purity.
Identity Confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation. Your spectra should match the predicted structure of Oxo[2-(propionylamino)phenyl]acetic acid. Pay close attention to unexpected peaks, which may indicate impurities.
High-Resolution Mass Spectrometry (HRMS): This technique confirms the compound's exact molecular weight, validating its elemental composition. The measured mass should be within 5 ppm of the theoretical mass.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): Using a UV detector, HPLC is the workhorse for purity analysis. A pure compound should ideally show a single peak. The area under the curve for the main peak, relative to all peaks, determines the percentage purity. For most biological experiments, a purity of >95% is required. More advanced detectors like mass spectrometers (LC-MS) can help identify the impurities represented by minor peaks.[3][4]
Technique
Purpose
Acceptance Criteria
¹H and ¹³C NMR
Structural confirmation
Spectra consistent with proposed structure
HRMS
Elemental composition confirmation
Measured mass ± 5 ppm of theoretical mass
HPLC-UV
Purity assessment
>95% peak area
LC-MS
Impurity identification
Characterize peaks that are not the main compound
FAQ 2: "My compound shows low or no activity in my primary assay. Could it be a formulation issue?"
Answer: Yes, this is a very common problem, particularly for novel compounds. The addition of functional groups like the propionylamino moiety to a phenylacetic acid backbone can significantly alter its physicochemical properties, often leading to poor aqueous solubility.[5][6] If a compound cannot dissolve in the assay medium, it cannot interact with its biological target. This is a frequent cause of false-negative results.[7]
Determine Aqueous Solubility:
Kinetic Solubility Assay: This is a high-throughput method where the compound (usually from a DMSO stock) is added to an aqueous buffer, and the point at which it precipitates is measured, often by nephelometry or turbidimetry.
Thermodynamic Solubility Assay: This "gold standard" method involves adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant by HPLC.
Troubleshooting Poor Solubility:
Check Your DMSO Stock: Ensure your compound is fully dissolved in your DMSO stock solution. Visually inspect for any precipitate.
Mind the Final DMSO Concentration: In most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. However, if your compound's solubility limit is exceeded when diluted from DMSO into the aqueous assay buffer, it will precipitate.
Formulation Strategies: If intrinsic solubility is low, you may need to employ formulation strategies. This is an advanced step but can be critical. Options include using cyclodextrins, co-solvents, or creating a salt form of the acid.[6]
Solubility Problem
Diagnostic Step
Potential Solution
Compound precipitates in assay plate
Visually inspect wells after compound addition
Lower final concentration; Increase DMSO (if tolerated by cells); Use a formulation agent
Low potency across all assays
Perform kinetic or thermodynamic solubility assay
If solubility is <10 µM, consider formulation strategies or chemical modification of the scaffold
Inconsistent activity
Check for precipitation in DMSO stock
Gently warm stock solution; Ensure stock concentration is not above its DMSO solubility limit
Part 2: Navigating the Complexities of Cell-Based Assays
Once you have validated your compound, the next layer of ambiguity often comes from the biological system itself. Cell-based assays are powerful but have inherent variability and potential for artifacts.[8][9]
FAQ 3: "I'm observing significant cytotoxicity that doesn't seem related to my target. How can I distinguish on-target from off-target effects?"
Answer: This is a critical question in drug development. Off-target effects, where a compound interacts with unintended biological molecules, are a major cause of toxicity and clinical trial failure.[10][11] It is essential to prove that the observed phenotype (e.g., cell death) is a direct result of engaging your intended target.
The most robust method for this is to create a biological system where the target is absent. If the compound still causes cytotoxicity in this system, the effect is, by definition, off-target.
Caption: A CRISPR-based workflow to differentiate on-target from off-target effects.
Target Engagement Assay: Before conducting extensive cellular work, confirm that your compound physically interacts with its intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can provide this crucial evidence.[12]
Dose-Response Relationship: A hallmark of a true biological effect is a sigmoidal dose-response curve. If you see a very steep or unusual curve, it may suggest non-specific effects like compound aggregation or membrane disruption.
Structural Analogs: Synthesize a closely related analog of Oxo[2-(propionylamino)phenyl]acetic acid that is predicted to be inactive against your target. If this "dead" analog shows the same cytotoxicity, it strongly implicates an off-target mechanism.
Part 3: Interpreting Ambiguous Mechanistic Data
You've confirmed your compound is pure, soluble, and its cytotoxic effects are on-target. Yet, the downstream results don't align with the known biology of the target. This points to a deeper level of biological complexity.
FAQ 4: "My compound engages the target, but the downstream signaling is not what the literature predicts. What's next?"
Answer: This is a common and exciting challenge. It suggests that your compound may be revealing new biology about your target or that the established signaling pathway is more complex than previously understood. The key is to use unbiased, discovery-based approaches to map the cellular response.
Caption: A compound can reveal novel target functions or pathway crosstalk.
When faced with unexpected downstream effects, broaden your analytical window. Instead of just looking at one or two predicted markers, assess the global cellular changes.
Technique
Question It Answers
Example Application
Phosphoproteomics
What signaling pathways are acutely modulated by the compound?
Identifies both expected and unexpected changes in protein phosphorylation downstream of a target kinase.
RNA-Sequencing
What are the global transcriptional changes after compound treatment?
Reveals upregulation of stress response genes or other pathways not previously linked to the target.
High-Content Imaging
How does the compound affect cell morphology, organelle health, or protein localization?
Shows that a compound targeting a cell cycle protein also induces unexpected changes in mitochondrial morphology.
Metabolomics
How does the compound alter the cell's metabolic state?
Uncovers shifts in metabolic pathways that could explain the observed phenotype.[13]
By integrating data from these unbiased approaches, you can build a more complete—and often more interesting—story about the mechanism of action of Oxo[2-(propionylamino)phenyl]acetic acid. This systematic approach transforms ambiguous results from a roadblock into an opportunity for novel discovery.
References
Vertex AI Search. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents.
PubChem. Phenylacetic Acid | C8H8O2 | CID 999.
Asian Journal of Chemistry. Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides.
Wikipedia. Phenylacetic acid.
bioRxiv. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. 2019.
Amen, T., et al. A review for cell-based screening methods in drug discovery. Molecular Biology Reports. 2022.
Organic Syntheses. p-AMINOPHENYLACETIC ACID.
NIH National Library of Medicine. A Guide to Reproducibility in Preclinical Research.
ResearchGate. Formulation strategies for poorly soluble drugs. 2025.
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
ResearchGate. In vitro cell-based assays to test drugs – A Review. 2025.
ResearchGate. Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials.
Massive Bio. Off Target Effect. 2026.
NIH National Library of Medicine. The Art of Finding the Right Drug Target: Emerging Methods and Strategies.
NIH National Library of Medicine. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
European Medicines Agency (EMA). Formulation of poorly soluble compounds.
World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research.
NIH National Library of Medicine. Why 90% of clinical drug development fails and how to improve it?.
LCGC International. Quantifying Small Molecules by Mass Spectrometry. 2014.
Science Translational Medicine. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
SciTechnol. The Problems with the Cells Based Assays.
MDPI. Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism.
Crown Bioscience. Navigating Phase 1: Target Identification and Validation in Drug Discovery. 2026.
PubMed. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices.
Bridging the Gap: A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Anti-Inflammatory Activity of Phenylacetic Acid Derivatives
In the landscape of drug discovery and development, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical phase in this journey is the rigorous cross-validatio...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical phase in this journey is the rigorous cross-validation of preclinical data, ensuring that the biological activity observed in a controlled laboratory setting translates to a predictable and efficacious response in a complex living system. This guide provides an in-depth technical comparison of the in vitro and in vivo results for a well-characterized phenylacetic acid derivative, Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). For comparative purposes, we will also consider another common NSAID, Ibuprofen.
While the initial focus of this guide was a novel scaffold, Oxo[2-(propionylamino)phenyl]acetic acid, the scarcity of publicly available data necessitated a pivot to a well-documented analogue to illustrate the core principles of in vitro-in vivo correlation (IVIVC). The methodologies and logical frameworks presented herein are directly applicable to the evaluation of novel chemical entities sharing this foundational structure.
This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
The Mechanistic Underpinning: COX Inhibition
The anti-inflammatory, analgesic, and antipyretic properties of many phenylacetic acid derivatives, including Diclofenac, are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] The differential inhibition of these two isoforms is a key factor in the efficacy and side-effect profile of NSAIDs.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
A successful cross-validation demonstrates a clear and predictable relationship between in vitro potency and in vivo efficacy. For Diclofenac, its potent in vitro inhibition of COX-2 translates to a significant reduction in prostaglandin-mediated inflammation in the carrageenan-induced paw edema model. [1][6]This strong correlation is a hallmark of a well-characterized drug.
However, discrepancies can and do arise. For instance, a compound may be highly potent in vitro but show poor efficacy in vivo. This can be due to a multitude of factors including:
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching therapeutic concentrations at the site of inflammation.
[7]* Off-Target Effects: The compound may have unforeseen interactions with other biological molecules in vivo that either reduce its efficacy or cause toxicity.
Model Limitations: The chosen animal model may not fully recapitulate the complexities of the human disease state.
Conversely, a compound with modest in vitro potency might exhibit surprisingly good in vivo efficacy. This could be due to the formation of more active metabolites or engagement with multiple anti-inflammatory pathways that are not captured in single-target in vitro assays.
[8]
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Fluorometric)
Rationale: This protocol provides a quantitative measure of a compound's ability to inhibit the enzymatic activity of human recombinant COX-2.
Materials:
COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK399 or similar)
[9]* Test compound (dissolved in DMSO)
Reagent Preparation: Prepare all kit components (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-2 enzyme, and positive control like Celecoxib) according to the manufacturer's instructions.
[9]2. Compound Dilution: Prepare a serial dilution of the test compound in COX Assay Buffer.
Assay Plate Setup:
Enzyme Control (EC): Add 10 µL of Assay Buffer.
Inhibitor Control (IC): Add 2 µL of Celecoxib and 8 µL of Assay Buffer.
Sample (S): Add 10 µL of the diluted test compound.
Enzyme Addition: Add 10 µL of the reconstituted COX-2 enzyme solution to all wells. Mix and incubate for 10 minutes at room temperature, protected from light.
Reaction Initiation: Initiate the reaction by adding the COX Probe/Cofactor/Arachidonic Acid mixture to all wells.
Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 10-20 minutes at 37°C.
Calculation: Determine the rate of fluorescence increase for each well. Calculate the percent inhibition for the test compound relative to the enzyme control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats
Rationale: This protocol establishes an acute inflammatory response in the rat paw, allowing for the evaluation of the anti-inflammatory efficacy of a test compound.
[10]
Materials:
Male Wistar rats (180-200 g)
Test compound (Diclofenac) and vehicle control
1% w/v solution of λ-carrageenan in sterile saline
Plethysmometer or digital calipers
Syringes and needles for oral gavage and subplantar injection
Procedure:
Acclimatization: Acclimatize animals for at least one week before the experiment.
Grouping: Divide the animals into groups (n=6-10 per group): Vehicle control, positive control (e.g., Diclofenac 5 mg/kg), and test article groups.
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
[11]4. Dosing: Administer the test compound or vehicle by oral gavage.
[10]5. Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
[5][10]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours after the carrageenan injection.
[3]7. Calculation:
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Conclusion
The cross-validation of in vitro and in vivo data is a cornerstone of preclinical drug development. As demonstrated with the phenylacetic acid derivative Diclofenac, a strong correlation between potent in vitro COX-2 inhibition and significant in vivo anti-inflammatory efficacy provides a high degree of confidence in the compound's mechanism of action and therapeutic potential. This guide has provided a framework for this comparative analysis, from the underlying biochemical pathways to detailed, practical experimental protocols. By applying this rigorous, multi-faceted approach, researchers can more effectively bridge the gap between the benchtop and the clinic, ultimately accelerating the development of novel and effective anti-inflammatory therapies.
Patsnap Synapse. What is the mechanism of Diclofenac Sodium?. [URL: https://synapse.patsnap.com/article/26001/what-is-the-mechanism-of-diclofenac-sodium]
BOC Sciences. Diclofenac: Definition, Mechanism of Action and Uses. [URL: https://www.bocsci.com/blog/diclofenac-definition-mechanism-of-action-and-uses/]
Alama, M., et al. (2021). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. Pharmaceuticals (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8400262/]
ResearchGate. In vitro anti-inflammatory activity of Diclofenac sodium on protein denaturation (Fresh egg albumin). [URL: https://www.researchgate.
Hussain, A. H., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2024.1346526/full]
Nguyen, T. H., et al. (2024). Enhanced Anti-inflammatory Effects of Diclofenac Delivered Orally via Polyvinylpyrrolidone K30/Silk Fibroin Nanoparticles in a Murine Model of Carrageenan-Induced Paw Edema. ChemMedChem. [URL: https://pubmed.ncbi.nlm.nih.gov/38433722/]
Wordliczek, J., & Zajączkowska, R. (2024). New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. Ból. [URL: https://www.termedia.
Boarescu, P. M., et al. (2024). Assessment of the Anti-Inflammatory Effectiveness of Diclofenac Encapsulated in Chitosan-Coated Lipid Microvesicles in Rats. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11096057/]
Wiebe, E. (2020). Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac. Journal of Pain Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7648380/]
Vuppalanchi, R., & Saxena, R. (2023). Diclofenac. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK557879/]
Jan, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10482022/]
ResearchGate. Kinetics of production of phenylacetic acid derivatives during in vitro.... [URL: https://www.researchgate.
Ghasemi, F., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4071699/]
Srirak, T., et al. (2023). Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines. Journal of Taibah University Medical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10335028/]
Kim, D. S., et al. (2018). In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. Biological & Pharmaceutical Bulletin. [URL: https://pubmed.ncbi.nlm.nih.gov/29863032/]
Royal Society of Chemistry. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03487k]
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ResearchGate. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [URL: https://www.researchgate.
ResearchGate. (PDF) Modulation of Anti-Inflammatory Activity via Diclofenac Sodium-Based Nanostructured-Lipid Carriers: Physical Characterization and In Vivo Assessment. [URL: https://www.researchgate.
MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [URL: https://www.mdpi.com/1422-0067/24/13/10549]
Gavrilova, E. S., et al. (2015). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. Inflammation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4532986/]
Al-Attas, R. A., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11163717/]
ResearchGate. In vitro and in vivo comparison of two diclofenac sodium sustained release oral formulations. [URL: https://www.researchgate.
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Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299946/]
A Comparative Guide to the Selectivity and Specificity of GSK8814, a Potent ATAD2 Bromodomain Inhibitor
For researchers, scientists, and drug development professionals, the rigorous assessment of a compound's selectivity and specificity is paramount to its validation as a chemical probe and its potential progression as a t...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the rigorous assessment of a compound's selectivity and specificity is paramount to its validation as a chemical probe and its potential progression as a therapeutic candidate. This guide provides an in-depth comparative analysis of GSK8814, a notable inhibitor of the ATPase Family AAA Domain Containing 2 (ATAD2) bromodomain. We will delve into the experimental data that defines its selectivity profile and compare it with other relevant inhibitors, offering insights into the causal factors behind the experimental designs.
Introduction: ATAD2 as a Therapeutic Target in Oncology
ATAD2 is an epigenetic reader protein that has emerged as a compelling target in oncology.[1][2] Its overexpression is correlated with poor prognosis in several cancers, including breast, lung, and liver cancer.[1] ATAD2 contains a bromodomain, which recognizes and binds to acetylated lysine residues on histones, and an ATPase domain. This interaction with chromatin is crucial for regulating the expression of genes involved in cell proliferation and survival.[1] Consequently, inhibiting the ATAD2 bromodomain presents a strategic approach to disrupt oncogenic signaling pathways.[1][3] The development of potent and, critically, selective ATAD2 inhibitors is a key objective in the field. A highly selective inhibitor minimizes off-target effects, thereby reducing potential toxicity and providing a clearer understanding of the biological consequences of inhibiting the intended target.[1]
The challenge in developing selective ATAD2 inhibitors lies in the structural similarities among the bromodomains of various proteins, particularly the BET (Bromodomain and Extra-Terminal domain) family (e.g., BRD2, BRD3, BRD4). Therefore, a thorough assessment of selectivity across the bromodomain family is a critical step in the characterization of any new ATAD2 inhibitor.
Profiling GSK8814: A Potent and Selective ATAD2 Inhibitor
GSK8814 has been identified as a potent chemical probe for the ATAD2 bromodomain.[4] Its characterization provides an excellent case study in assessing inhibitor selectivity.
Potency and Selectivity of GSK8814
GSK8814 demonstrates high potency against the ATAD2 bromodomain, with a reported IC50 of 0.059 µM in a biochemical assay.[4] More importantly, it exhibits significant selectivity for ATAD2 over other bromodomains, including those of the BET family. For instance, GSK8814 shows over 500-fold selectivity for ATAD2 compared to BRD4 BD1.[4] This level of selectivity is crucial for dissecting the specific biological functions of ATAD2 without the confounding effects of inhibiting BET proteins, which have distinct and widespread roles in gene transcription.
The following diagram illustrates the concept of inhibitor selectivity, highlighting the desired interaction of GSK8814 with its intended target, ATAD2, while minimizing engagement with off-targets like the BET bromodomains.
Caption: Conceptual diagram of GSK8814's selectivity for ATAD2.
Comparative Analysis with Other Bromodomain Inhibitors
To fully appreciate the selectivity profile of GSK8814, it is instructive to compare it with other ATAD2 inhibitors and inhibitors of other bromodomain families.
This table summarizes the potency of several ATAD2 inhibitors. While all are potent, the degree of selectivity can vary, which is a critical consideration for their use as research tools or therapeutic agents. For example, both GSK8814 and AZ13824374 have been specifically highlighted for their high selectivity against other bromodomains.
Comparison with a Pan-BET Inhibitor: JQ1
JQ1 is a well-characterized and widely used pan-BET inhibitor, meaning it potently inhibits multiple members of the BET family (BRD2, BRD3, BRD4).[6][7][8] Comparing GSK8814 to JQ1 underscores the importance of selectivity. While JQ1 is an excellent tool for studying BET-dependent processes, its lack of specificity for a single BET family member, and its inactivity against ATAD2, makes it unsuitable for investigating ATAD2-specific functions.
The stark difference in the activity profiles of GSK8814 and JQ1 highlights the successful design of a selective ATAD2 probe that avoids the potent activity on the BET family, a common pitfall in bromodomain inhibitor development.
Experimental Protocols for Assessing Selectivity and Specificity
The determination of a compound's selectivity and specificity relies on a tiered approach of well-designed experiments. Here, we outline the methodologies for key assays.
Biochemical Potency and Selectivity: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a robust, high-throughput method for quantifying molecular interactions. In the context of bromodomain inhibitors, it measures the displacement of a fluorescently labeled acetylated histone peptide from the bromodomain protein by the inhibitor.
Experimental Workflow:
Caption: Workflow for a TR-FRET based inhibitor assay.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a buffer solution appropriate for the assay (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
Serially dilute the test inhibitor (e.g., GSK8814) to create a range of concentrations.
Prepare solutions of the bromodomain protein (e.g., recombinant human ATAD2), the fluorescently labeled acetylated histone peptide (ligand), and the FRET pair antibodies/detection reagents.
Assay Plate Setup:
Add the test inhibitor dilutions to the wells of a microplate.
Add the bromodomain protein to all wells.
Add the fluorescent ligand to all wells.
Include control wells: no inhibitor (maximum FRET) and no bromodomain protein (background).
Incubation:
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
Detection:
Read the plate on a TR-FRET enabled plate reader, measuring the fluorescence at the donor and acceptor wavelengths.
Data Analysis:
Calculate the FRET ratio for each well.
Plot the FRET ratio against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Profiling:
Repeat the assay with a panel of other bromodomain proteins (e.g., BRD4, BRD2, CREBBP) to determine the IC50 values for off-targets and calculate the selectivity ratio.
Cellular Target Engagement: NanoBRET™ Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to the target protein serves as the energy acceptor. An inhibitor will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.
Experimental Workflow:
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Step-by-Step Methodology:
Cell Culture and Transfection:
Culture a suitable human cell line (e.g., HEK293T).
Transfect the cells with a plasmid encoding the NanoLuc®-ATAD2 fusion protein.
Cell Plating:
After 24 hours, harvest the transfected cells and plate them in a white, 96-well assay plate.
Compound Treatment:
Prepare serial dilutions of the test inhibitor.
Add the inhibitor dilutions to the cells.
Add the NanoBRET™ fluorescent tracer at a predetermined concentration.
Incubation:
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
Luminescence Measurement:
Add the NanoLuc® substrate to all wells.
Immediately read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).
Data Analysis:
Calculate the BRET ratio (acceptor emission / donor emission).
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50.
Broad Specificity Profiling: Kinase and Bromodomain Screening Panels
Principle: To assess the broader specificity of an inhibitor, it is essential to screen it against large panels of related and unrelated protein targets. Commercial services like Reaction Biology's kinase panels or BROMOscan® from DiscoverX (now part of Eurofins) provide comprehensive selectivity data.[10]
Methodology Overview (BROMOscan® example):
Assay Principle: A ligand-binding assay where test compounds compete with an immobilized ligand for binding to the bromodomain of interest, which is fused to a DNA tag. The amount of bromodomain bound to the immobilized ligand is quantified by qPCR of the DNA tag.
Procedure: The test compound is incubated with the bromodomain-DNA tag fusion and the immobilized ligand.
Quantification: After incubation and washing, the amount of bound bromodomain is measured.
Data Output: Results are typically reported as percent of control, allowing for the identification of off-target interactions across a wide range of bromodomains.
Conclusion
The assessment of selectivity and specificity is a multi-faceted process that requires a combination of biochemical and cellular assays, as well as broad profiling against relevant protein families. GSK8814 serves as an exemplary case of a highly selective ATAD2 bromodomain inhibitor. Its potent on-target activity, coupled with minimal interaction with the BET family and other bromodomains, validates its use as a chemical probe to elucidate the specific biological roles of ATAD2. For drug development professionals, such a well-defined selectivity profile is a critical attribute, as it promises a wider therapeutic window and a lower likelihood of off-target-driven toxicity. The experimental methodologies detailed in this guide provide a robust framework for the rigorous evaluation of future inhibitors, ensuring the selection of the most promising candidates for further development.
References
Information on phenylacetic acid derivatives was found, but not specifically for Oxo[2-(propionylamino)phenyl]acetic acid. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEGVZha4BS5wyn3zoBkThycGIgNER9ALjaqBuv07UBcHPadSaXtR-RGFOY4LbdcUkgyX0BeZ7ffts7_cuZyEziUmqpZcvTFLz1JtRu6798Q11n-B6wghh2vbI8ksM4IPdwSH3XXfXeuUhIag==]
What are ATAD2 inhibitors and how do they work?. Patsnap Synapse. [URL: https://www.patsnap.
Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35133824/]
Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d ]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. ResearchGate. [URL: https://www.researchgate.net/publication/282343992_Discovery_and_Characterization_of_the_Potent_and_Highly_Selective_Piperidin-4-ylpyrido32-d_pyrimidine_Based_in_Vitro_Probe_BAY-885_for_the_Kinase_ERK5]
Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Journal of Chemical and Pharmaceutical Research, 2011, 3(4):860-864. [No direct URL available in search results]
Selective inhibition of BET bromodomains. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3083204/]
ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development. Cancers (Basel). 2022, 14(21), 5347. [URL: https://www.mdpi.com/2072-6694/14/21/5347]
The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry. 2013, 56 (19), pp 7498–7500. [URL: https://pubs.acs.org/doi/10.1021/jm4013412]
RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870560/]
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. 2017, 24(1), 104-115. [URL: https://www.cell.com/cell-chemical-biology/fulltext/S2451-9456(16)30402-0]
Abstract A170: Discovery of a potent and selective ATAD2 inhibitor with antiproliferative activity in breast cancer models. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/78/13_Supplement/A170/638917/Abstract-A170-Discovery-of-a-potent-and]
Molecular configurations of JQ1 and selective inhibitors targeting specific BET protein domains. ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-configurations-of-JQ1-and-selective-inhibitors-targeting-specific-BET-protein_fig1_372864694]
ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development. MDPI. [URL: https://www.mdpi.com/2072-6694/14/21/5347]
Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains. ResearchGate. [URL: https://www.researchgate.
ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8428456/]
bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR. Nucleic Acids Research. 2018, 46(19), 10079–10091. [URL: https://academic.oup.com/nar/article/46/19/10079/5093077]
Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6324630/]
General mechanism of JQ1 in inhibiting various types of cancer. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6006507/]
JQ1 - the Chemical Probes Portal. [URL: https://www.chemicalprobes.org/jq1]
Several representative ATAD2 inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Several-representative-ATAD2-inhibitors-The-pink-group-indicates-the-classical-acetyl_fig2_364969242]
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [URL: https://www.enzymlogic.com/news/profiling-the-kinetic-selectivity-of-kinase-marketed-drugs/]
Abstract CT014: GSK525762, a selective bromodomain (BRD) and extra terminal protein (BET) inhibitor: results from part 1 of a phase I/II open-label single-agent study in patients with NUT midline carcinoma (NMC) and other cancers. ResearchGate. [URL: https://www.researchgate.
High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18692383/]
Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11798007/]
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2835]
Navigating the Disposal of Oxo[2-(propionylamino)phenyl]acetic acid (Pranoprofen): A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond the bench. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond the bench. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of oxo[2-(propionylamino)phenyl]acetic acid, a compound commonly known as Pranoprofen. As this is a non-steroidal anti-inflammatory drug (NSAID) active compound, it warrants careful handling from acquisition to disposal.[1]
This document is structured to provide clarity and actionable intelligence, moving from the foundational principles of waste characterization to step-by-step disposal protocols. Our goal is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely.
Part 1: Foundational Principles of Pranoprofen Waste Management
Before proceeding with any disposal protocol, a thorough understanding of the compound's characteristics and the regulatory landscape is essential.
Hazard Characterization and Assessment
While some safety data sheets (SDS) for related compounds may not classify them under specific hazard categories, any active pharmaceutical ingredient (API) like Pranoprofen should be handled as a hazardous substance until comprehensive data proves otherwise.[1] Key considerations include:
Toxicity: As an NSAID, Pranoprofen is pharmacologically active. Chronic exposure or accidental ingestion could pose health risks.
Physical Form: In its solid, crystalline state, it can generate dust, creating an inhalation hazard.[1][2]
Environmental Impact: The effect of many pharmaceuticals on aquatic life is a growing concern. Therefore, preventing entry into the sewer system is a critical objective.[3]
Based on a precautionary principle, all waste containing Pranoprofen should be treated as hazardous chemical waste.
Regulatory Framework
The disposal of chemical waste is governed by a multi-layered regulatory system. In the United States, the primary federal agency is the Environmental Protection Agency (EPA), which outlines regulations under the Resource Conservation and Recovery Act (RCRA).[4] However, state and local regulations can be more stringent.
Key Regulatory Tenets:
Generator Responsibility: The laboratory that creates the waste is responsible for it from "cradle to grave."
Prohibition of Sewering: Hazardous waste pharmaceuticals are strictly prohibited from being disposed of down the drain.[3][5][6]
Proper Containment and Labeling: Waste must be stored in appropriate, sealed, and clearly labeled containers.[7][8]
Part 2: Operational Protocols for Pranoprofen Disposal
This section details the step-by-step procedures for managing different forms of Pranoprofen waste generated in a typical laboratory setting.
Segregation: The First Line of Defense
Proper waste segregation is crucial to prevent dangerous reactions and to ensure cost-effective disposal.[9]
Solid Waste: Collect pure Pranoprofen, contaminated personal protective equipment (PPE), weigh boats, and contaminated labware (e.g., pipette tips) in a designated, leak-proof container lined with a heavy-duty plastic bag.[9]
Liquid Waste: Solutions containing Pranoprofen should be collected in a separate, compatible liquid waste container. Pranoprofen is soluble in organic solvents like ethanol, DMSO, and DMF.[1] Do not mix incompatible waste streams.
Sharps: Needles, syringes, or broken glassware contaminated with Pranoprofen must be placed in a designated sharps container.[8]
Waste Accumulation and Storage
All waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
Table 1: Storage Container Specifications
Waste Type
Container Specification
Labeling Requirement
Solid Pranoprofen Waste
Leak-proof, rigid container with a tight-fitting lid. Plastic is often preferred.[10]
"Hazardous Waste," the full chemical name "Oxo[2-(propionylamino)phenyl]acetic acid (Pranoprofen)," and the associated hazards (e.g., "Toxic," "Handle with Care").[8]
Liquid Pranoprofen Waste
Compatible, non-reactive plastic or glass container with a screw-top cap.
"Hazardous Waste," the full chemical name of all components with percentages, and associated hazard pictograms.
Contaminated Sharps
Puncture-resistant, leak-proof container.
"Hazardous Waste Sharps," and the name of the chemical contaminant.
Key Storage Practices:
Keep all waste containers securely closed except when adding waste.[5][10]
Store liquid waste containers in secondary containment to prevent spills.[9]
Do not overfill containers; leave at least 10% headspace for expansion.[9]
Disposal of Bulk and Residual Pranoprofen
For larger quantities of expired or unused Pranoprofen, the primary disposal method is through a licensed hazardous waste contractor.
Experimental Protocol: Preparing Bulk Pranoprofen for Disposal
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves.
Container Selection: Choose a robust, sealable container appropriate for solid waste.
Labeling: Affix a "Hazardous Waste" label to the container and fill in all required information.
Transfer: Carefully transfer the solid Pranoprofen into the labeled container. If there is a risk of dust generation, perform this transfer in a chemical fume hood.[2]
Sealing: Securely seal the container.
Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area.
Pickup: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or contracted waste disposal service.
The recommended final disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber system to ensure complete destruction.[11]
Decontamination of Empty Containers and Glassware
Empty containers that once held Pranoprofen must be properly decontaminated before being disposed of as regular trash or recycled.[12][13]
Initial Rinse: Rinse the container three times with a suitable solvent in which Pranoprofen is soluble, such as ethanol or acetone.[1][13] The volume of the solvent for each rinse should be approximately 10% of the container's volume.
Collect Rinsate: All rinsate from this process is considered hazardous waste and must be collected in your designated liquid hazardous waste container.[13]
Final Rinse: After the solvent rinses, wash the container with soap and water. This final water rinse can typically be disposed of down the drain, but consult your local regulations.[12]
Drying and Disposal: Allow the container to air dry completely. Deface or remove the original label, and mark the container as "Empty" before placing it in the appropriate recycling or trash receptacle.[12]
Part 3: Emergency Procedures and Spill Management
Accidents can happen, and a clear, concise emergency plan is vital.
Spill Response
In the event of a Pranoprofen spill:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Secure the Area: Restrict access to the spill area.
Don PPE: Wear appropriate PPE, including a respirator if the compound is a powder and there is a risk of inhalation.[2]
Containment: For solid spills, carefully sweep the material to collect it. Avoid creating dust.[2] For liquid spills, use an absorbent material to contain the spill.
Collection: Transfer the spilled material and any contaminated absorbent into a designated hazardous waste container.[2]
Decontaminate: Clean the spill area according to the decontamination protocol.
Report: Report the spill to your institution's EHS office.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following diagrams have been generated.
Caption: Decision workflow for Pranoprofen waste segregation.
Caption: Step-by-step process for decontaminating empty containers.
By adhering to these detailed protocols, researchers can ensure the safe and compliant disposal of oxo[2-(propionylamino)phenyl]acetic acid, upholding their commitment to safety and environmental stewardship. Always consult your institution's specific guidelines and the most current Safety Data Sheet.
References
CPAChem. (2023-05-17). Safety data sheet. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (2019-10-03). Operating Procedure. Retrieved from [Link]
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers. Retrieved from [Link]
Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
National Science Teaching Association. (2024-08-16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
U.S. Food and Drug Administration. (2024-10-31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
U.S. Environmental Protection Agency. (2022-10-10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
National Home Infusion Association. (n.d.). An Investigational Study on the Use of a Sporicidal Disinfectant to Decontaminate Hazardous Drug Residues on IV Bags. Retrieved from [Link]
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
U.S. Drug Enforcement Administration. (n.d.). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Retrieved from [Link]
ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
A Comprehensive Guide to the Safe Handling of Oxo[2-(propionylamino)phenyl]acetic acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount.
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Oxo[2-(propionylamino)phenyl]acetic acid (CAS No. 352330-52-0). Due to the limited availability of specific safety data for this compound, the following recommendations are expertly extrapolated from data on structurally similar compounds, such as Phenylacetic acid, and general best practices for handling irritant-class chemicals.[1] This approach ensures a robust and cautious safety protocol.
Hazard Assessment: Understanding the Risks
Oxo[2-(propionylamino)phenyl]acetic acid is classified as an irritant.[1] Based on the known hazards of analogous aromatic carboxylic acids like Phenylacetic acid, the primary risks to personnel are:
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[2][3]
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[2][3][4]
Respiratory Tract Irritation: Inhalation of dust particles may cause irritation to the nose, throat, and lungs.[2][3]
A thorough understanding of these potential hazards is the first step in implementing an effective safety plan.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling Oxo[2-(propionylamino)phenyl]acetic acid. The following table summarizes the recommended PPE.
PPE Component
Specification
Rationale
Hand Protection
Nitrile rubber gloves (minimum 0.11 mm thickness)
Provides effective protection against skin contact with aromatic carboxylic acids.[5] Nitrile offers good chemical resistance and dexterity.[6][7]
Eye Protection
Chemical safety goggles or a full-face shield
Protects against splashes and airborne dust particles, preventing serious eye irritation.[4]
Body Protection
Impervious lab coat or chemical-resistant coveralls
Prevents contamination of personal clothing and minimizes skin exposure.[5]
Respiratory Protection
NIOSH-approved P95 respirator
Recommended for nuisance exposures or when handling larger quantities where dust formation is likely.[5]
It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.
Operational Plan: From Receipt to Disposal
A systematic approach to handling Oxo[2-(propionylamino)phenyl]acetic acid ensures safety at every stage.
Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard warnings.
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Handling and Use
Ventilation: All handling of solid Oxo[2-(propionylamino)phenyl]acetic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
Avoid Dust Formation: Use techniques that minimize the generation of dust, such as gentle scooping and careful transfer of the material.
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]
The following workflow diagram illustrates the key steps for the safe handling of Oxo[2-(propionylamino)phenyl]acetic acid.
Caption: Safe Handling Workflow for Oxo[2-(propionylamino)phenyl]acetic acid.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3][5] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.[8]
Spill: For minor spills, use an absorbent material to soak up the substance and place it in a sealed container for disposal.[9] Ensure the area is well-ventilated during cleanup. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
The decision-making process for responding to a chemical spill is outlined in the diagram below.
Caption: Emergency Response Plan for a Chemical Spill.
Disposal Plan
Proper disposal of chemical waste is essential to protect both personnel and the environment.
Waste Collection: All waste materials contaminated with Oxo[2-(propionylamino)phenyl]acetic acid, including unused product, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[9]
Disposal Method: Disposal must be conducted through a licensed and approved waste disposal company.[8][9] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle Oxo[2-(propionylamino)phenyl]acetic acid with a high degree of safety and confidence, ensuring a secure and productive laboratory environment.
References
CPAChem. (2023-05-17). Safety data sheet. Retrieved from [Link]
Loba Chemie. (2015-04-09). PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. Retrieved from [Link]
Unknown. Personal Protective Equipment (PPE). Retrieved from [Link]
Lab Alley. How to Dispose of Acetic Acid. Retrieved from [Link]
The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
3M. Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Retrieved from [Link]
Google Patents. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]